1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJSQSAWCEOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural and Synthetic Analysis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid
[1]
Executive Summary & Molecular Identity
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (often referred to as N-(2-ethoxybenzoyl)proline) is a specialized amide derivative of the cyclic amino acid L-proline.[1] It serves as a critical model compound in medicinal chemistry for understanding ortho-substituted benzamide rotamerism and acts as a structural analog to the "Western" pharmacophore of PDE5 inhibitors (e.g., Sildenafil).
Unlike simple amides, this molecule exhibits complex solution-phase dynamics due to the restricted rotation of the N-C(O) bond, exacerbated by the steric bulk of the ortho-ethoxy group. This guide provides a rigorous analysis of its conformational behavior, a validated synthetic protocol, and analytical characterization standards.[2]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| Core Scaffold | Pyrrolidine (Proline) |
| Key Substituent | 2-Ethoxybenzoyl (Ortho-substituted) |
| Stereochemistry | Typically L- (S-), derived from natural L-Proline |
Molecular Architecture: Conformational Dynamics
The defining feature of this molecule is the cis-trans isomerization of the tertiary amide bond. In peptide chemistry, the trans isomer (where the
The Ortho-Effect and Rotamer Populations
The presence of the ethoxy group at the ortho position of the benzene ring introduces significant steric hindrance.
-
Trans-Rotamer: The carbonyl oxygen points away from the proline ring's bulk but forces the phenyl ring into a specific twist to accommodate the ethoxy group.
-
Cis-Rotamer: The carbonyl oxygen points toward the proline ring. The ortho-ethoxy group creates a "locking" effect, often raising the energy barrier for rotation.
Implication for Analysis: Researchers must expect dual peaks in NMR spectra (
Visualization of Conformational Equilibrium
The following diagram illustrates the equilibrium between the cis and trans rotamers, highlighting the steric clash zones.
Figure 1: Conformational equilibrium showing the interconversion between rotamers. The ortho-ethoxy group increases the rotational energy barrier.
Validated Synthetic Protocol
The most robust method for synthesizing this compound is the Schotten-Baumann reaction .[2] This biphasic acylation ensures high yields by neutralizing the HCl byproduct immediately, preventing acid-catalyzed racemization of the proline center.
Reagents & Materials
-
Substrate: L-Proline (High purity, >99%)[1]
-
Reagent: 2-Ethoxybenzoyl chloride (Prepared in situ or purchased)[1]
-
Base: Sodium Hydroxide (NaOH), 2M aqueous solution[2]
-
Solvent: Water / Tetrahydrofuran (THF) or Acetone mixture[1]
-
Acid: 2M HCl (for precipitation)[1]
Step-by-Step Methodology
-
Solubilization:
-
Dissolve L-Proline (1.0 eq) in 2M NaOH (2.2 eq). The extra base is required to neutralize the carboxylic acid of proline and the HCl generated during acylation.
-
Note: Maintain temperature at 0–5°C using an ice bath to minimize hydrolysis of the acid chloride.
-
-
Acylation (The Critical Step):
-
Dissolve 2-Ethoxybenzoyl chloride (1.1 eq) in a minimal amount of dry acetone or THF.[1]
-
Add the acid chloride solution dropwise to the stirring proline solution over 30 minutes.
-
Checkpoint: Monitor pH.[2][3][4] If it drops below 9, add small aliquots of NaOH. A basic pH is essential to keep the proline nitrogen nucleophilic.
-
-
Reaction Maturation:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.
-
Validation: Check by TLC (System: MeOH/DCM 1:9). The ninhydrin stain for free proline should disappear.
-
-
Work-up & Isolation:
-
Wash the basic aqueous layer with Diethyl Ether (
) twice. This removes unreacted acid chloride and neutral impurities (e.g., anhydrides). -
Acidification: Carefully acidify the aqueous phase with 2M HCl to pH 1–2 . The product will precipitate as an oil or white solid.
-
Extract the acidic aqueous phase with Ethyl Acetate (3x).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether/Petroleum Ether.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step Schotten-Baumann synthesis workflow for N-acylation.[1]
Analytical Characterization
Validating the structure requires distinguishing between impurities and rotamers.
Nuclear Magnetic Resonance ( NMR)
-
Solvent:
or DMSO- .[1] -
Characteristic Signals:
-
Amide Rotamers: You will observe two sets of signals (ratio typically 3:1 or 4:1 depending on solvent).
-
-Proton: The proton at the chiral center (
) usually appears as two multiplets between 4.3 and 4.8 ppm.[1] -
Ethoxy Group:
-
Triplet (
) at ~1.3 ppm. -
Quartet (
) at ~4.1 ppm.
-
-
Aromatic Region: Multiplets at
6.9–7.5 ppm. The ortho nature of the substituent often splits these signals distinctly compared to unsubstituted benzoyl derivatives.
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (
) and Negative Mode ( ). -
Expected Mass:
Troubleshooting Purity
If the melting point is broad (e.g., >2°C range), do not immediately assume chemical impurity.
-
Check HPLC: If HPLC shows two peaks that coalesce at higher temperatures (e.g., 50°C), these are rotamers.
-
Check Water: The carboxylic acid moiety is hygroscopic. Dry the sample under high vacuum over
before characterization.
References
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline. Retrieved from [1]
-
MDPI. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Biomolecules.[5][6][7] Retrieved from [1]
-
National Institutes of Health (NIH). (2024). Conformational differences between cis and trans proline isomers... as studied by 1H-NMR. Biopolymers.[7] Retrieved from
-
ChemicalBook. (2024).[6] 2-Ethoxybenzoyl chloride Synthesis and Reaction Conditions. Retrieved from [1]
-
PubChem. (2025). Compound Summary: N-acyl prolines and related structures. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. odinity.com [odinity.com]
- 5. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid molecular weight and formula
The following technical guide provides an in-depth physicochemical and synthetic profiling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid , a significant N-acyl proline scaffold used in medicinal chemistry and peptidomimetic drug design.
Physicochemical Profiling, Synthetic Utility, and Structural Dynamics
Executive Technical Summary
This compound (also referred to as N-(2-ethoxybenzoyl)-L-proline ) is a functionalized amino acid derivative characterized by an amide bond linking a proline residue to a 2-ethoxybenzoic acid moiety. Structurally, it belongs to the class of N-acyl prolines , which are critical scaffolds in the development of ACE inhibitors, prolyl oligopeptidase (POP) inhibitors, and nootropic agents (racetam analogs).
Unlike rigid bicyclic structures, this molecule exhibits distinct rotameric dynamism due to the restricted rotation around the tertiary amide bond, a feature that significantly influences its binding affinity in biological targets.
Physicochemical Specifications
The following data establishes the core identity and calculated properties of the molecule.
Table 1: Molecular Identity & Constants
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Common Name | N-(2-Ethoxybenzoyl)-L-proline | Assumes L-Proline starting material |
| Molecular Formula | C₁₄H₁₇NO₄ | Confirmed by stoichiometry |
| Molecular Weight | 263.29 g/mol | Average mass |
| Monoisotopic Mass | 263.1158 Da | For High-Res MS (HRMS) |
| CAS Registry Number | Not assigned generic commodity ID | Custom synthesis entity; Components: 42926-52-3 (Chloride) + 147-85-3 (Proline) |
| Physical State | White to off-white crystalline solid | Predicted based on analogs |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (acidic pH) |
| pKa (COOH) | ~3.6 – 3.8 | Typical for N-acyl prolines |
| LogP | ~1.8 – 2.1 | Predicted (Lipophilic amide) |
Synthetic Methodology
The synthesis of this compound is most efficiently achieved via a Schotten-Baumann acylation or a mixed anhydride coupling . The Schotten-Baumann protocol is preferred for its operational simplicity and high yield, utilizing the acid chloride in a biphasic system.
Reaction Pathway
The synthesis involves the nucleophilic attack of the proline nitrogen on the carbonyl carbon of 2-ethoxybenzoyl chloride.
Figure 1: Synthetic pathway via Schotten-Baumann acylation. The base (NaOH) neutralizes the HCl byproduct to drive the equilibrium.
Experimental Protocol (Standardized)
Objective: Synthesis of 5.0 g of Target Compound.
-
Preparation of Aqueous Phase:
-
Dissolve L-Proline (2.19 g, 19.0 mmol) in 2N NaOH (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
-
Acylation Step:
-
Dissolve 2-Ethoxybenzoyl chloride (3.50 g, 19.0 mmol) in dry Dichloromethane (DCM, 10 mL) or add dropwise neat if liquid.
-
Add the acid chloride slowly to the stirred proline solution over 30 minutes, maintaining temperature < 5°C.
-
Critical Control Point: Simultaneously add 2N NaOH dropwise to maintain pH between 9–10. If pH drops below 8, the proline amine becomes protonated and unreactive.
-
-
Work-up:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted acid chloride/anhydrides.
-
Acidification: Cool the aqueous layer and carefully acidify to pH 2.0 using 6N HCl. The product will precipitate or form an oil.
-
Extract the product into Ethyl Acetate (3 x 30 mL) .
-
-
Purification:
-
Dry the combined organic layers over anhydrous
.[1] -
Concentrate under reduced pressure.
-
Recrystallize from EtOAc/Hexanes to yield the pure acid.
-
Structural Dynamics: Rotamerism
A critical feature of N-acyl prolines is the existence of cis/trans rotamers in solution. The steric bulk of the ortho-ethoxy group on the benzoyl ring interacts with the pyrrolidine ring, creating a high energy barrier for rotation around the amide bond (
-
Trans-isomer: The carbonyl oxygen is trans to the C-alpha proton of the proline. Usually the major conformer in solution.
-
Cis-isomer: The carbonyl oxygen is cis to the C-alpha proton.
-
NMR Implication: In
NMR (DMSO-d6), you will likely observe dual signal sets (approx. 3:1 or 4:1 ratio) for the proline ring protons and the ethoxy methylene group. This is not an impurity but an intrinsic property of the molecule.
Analytical Characterization
To validate the synthesis, the following spectral fingerprints are required.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expect a peak at m/z 264.3 . -
Negative Mode (
): Expect a peak at m/z 262.3 . -
Fragmentation Pattern: Loss of the carboxyl group (
, -44 Da) and cleavage of the amide bond (loss of proline, -115 Da).
Proton NMR ( NMR, 400 MHz, DMSO-d6)
- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 7.0 – 7.4 ppm (m, 4H): Aromatic protons (Benzoyl ring).
-
4.3 – 4.5 ppm (m, 1H): Proline
-proton (Chiral center). -
4.1 ppm (q, 2H): Ethoxy
protons. -
3.4 – 3.6 ppm (m, 2H): Proline
-protons (adjacent to N). -
1.8 – 2.2 ppm (m, 4H): Proline
-protons. -
1.3 ppm (t, 3H): Ethoxy
protons.
Applications in Drug Discovery
This molecule serves as a versatile building block in three primary areas:
-
Peptidomimetics: It acts as a constrained amino acid analogue. The 2-ethoxybenzoyl group mimics the steric and electronic properties of specific hydrophobic pockets in enzymes like Prolyl Oligopeptidase (POP) .
-
Chiral Resolution Agents: Due to the chiral center at the proline C2 position, the acid can be used to resolve racemic amines via diastereomeric salt formation.
-
Nootropic Analog Development: Structurally, it is the "open-ring" acid precursor to potential racetam-like drugs. Cyclization or esterification of this scaffold can yield lipophilic prodrugs capable of crossing the blood-brain barrier.
References
- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry.
- Schotten, C., & Baumann, E. (1884). "Über die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Standard protocol basis).
-
PubChem Compound Summary. (2024). "2-Ethoxybenzoic acid" (Starting Material).[2][3] Link
-
ChemicalBook Database. (2024).[4] "L-Proline" (CAS 147-85-3) and "2-Ethoxybenzoyl chloride" (CAS 42926-52-3).[5] Link
-
Beilstein Journal of Organic Chemistry. (2017). "Mechanochemical approach to peptide coupling." (Context for proline coupling efficiency). Link
Sources
- 1. WO2014146494A1 - Î-aminocarbonyl compound, preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 2. Hubei Xinyuanshun Pharmaceutical Chemical Co., Ltd. Produktliste-E-Mail-Seite 91-Chemicalbook [chemicalbook.com]
- 3. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Wuhan Hezhong Biochemical Manufacturing Co., Ltd. Produktliste-E-Mail-Seite 48-Chemicalbook [chemicalbook.com]
Is 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid a chiral molecule?
An In-Depth Technical Guide to the Chirality and Stereochemical Considerations of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an intrinsically chiral molecule. Its chirality originates from the stereocenter at the C2 position of the pyrrolidine ring, a core structure derived from the amino acid proline. This guide provides a comprehensive technical analysis of the structural basis for this chirality, its profound implications in the context of medicinal chemistry and drug development, and the rigorous experimental methodologies required for the analysis and separation of its stereoisomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a thorough understanding and empirical characterization of the stereochemistry of such molecules are paramount for regulatory approval and clinical success. This document serves as a foundational resource, detailing the causality behind experimental choices and presenting self-validating protocols for chiral analysis.
Part 1: The Structural Basis of Chirality
The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The biological systems targeted by drugs—receptors, enzymes, and nucleic acids—are themselves chiral, composed of L-amino acids and D-sugars. Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, can interact differently with these biological targets. This can lead to substantial variations in their pharmacodynamic (efficacy), pharmacokinetic (ADME), and toxicological profiles. The pyrrolidine ring, a core component of the title molecule, is a ubiquitous heterocyclic fragment found in numerous natural products and synthetic drugs, making the stereoselective synthesis of its derivatives a critical field of study.[1]
Structural Analysis of this compound
The chirality of this compound is unequivocally determined by the presence of a single asymmetric carbon atom, or stereocenter.
-
Identification of the Stereocenter: The chiral center is the carbon atom at the 2-position of the pyrrolidine ring (C2). This is the alpha-carbon relative to the carboxylic acid group.
-
Cause of Chirality: This C2 atom is bonded to four distinct substituent groups, fulfilling the requirement for a stereocenter:
-
A hydrogen atom (-H).
-
A carboxylic acid group (-COOH).
-
The nitrogen atom of the pyrrolidine ring, which is part of the N-acyl amide linkage (-N(C=O)C₆H₄OCH₂CH₃).
-
The C3 carbon atom of the pyrrolidine ring, leading into the rest of the cyclic structure (-CH₂-).
-
The presence of this single stereocenter means the molecule must exist as a pair of enantiomers: (S)-1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid and (R)-1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid. Syntheses often utilize L-proline (which has the S-configuration) as a starting material, a common strategy that yields the corresponding (S)-enantiomer of the final product.[2][3]
Caption: Molecular structure highlighting the C2 stereocenter ().
Part 2: Experimental Methodologies for Chiral Analysis and Separation
To ensure the safety, efficacy, and quality of a chiral pharmaceutical compound, robust and validated analytical methods are essential. The choice of method depends on the objective, whether it is for analytical quantification of enantiomeric purity or for preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for the analytical separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.
Causality and Principle: This method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a transient diastereomeric complex with each enantiomer of the analyte. The difference in the stability of these complexes leads to different retention times, enabling separation. Polysaccharide-based columns are widely used for their broad applicability.[4]
Self-Validating Protocol for Method Development:
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as a column coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are known for their versatility in separating a wide range of chiral compounds.
-
-
Mobile Phase Screening:
-
Normal Phase (Primary Choice): Screen with mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient is 90:10 (Hexane:IPA).
-
Acidic/Basic Additive: To improve peak shape and resolution for a carboxylic acid analyte, add a small amount (0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA). The TFA ensures the carboxyl group is consistently protonated, preventing ionic interactions that cause peak tailing.
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage generally decreases retention time.
-
Optimize the column temperature (e.g., 25-40 °C) to improve efficiency.
-
Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
-
Detection:
-
Utilize a UV detector. The 2-ethoxybenzoyl moiety contains a strong chromophore, allowing for sensitive detection at a wavelength around 230-254 nm.
-
-
System Suitability Test (SST): Before sample analysis, validate the system by injecting a standard of the racemic mixture. The system is deemed suitable if:
-
The resolution between the two enantiomer peaks (Rs) is greater than 1.5.
-
The tailing factor for each peak is between 0.8 and 1.5.
-
The reproducibility of retention times and peak areas for replicate injections is within acceptable limits (e.g., <2% RSD).
-
Data Presentation: Starting Conditions for Chiral HPLC
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | Acetonitrile / Methanol / TFA (50:50:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
Diastereomeric Salt Crystallization
For preparative-scale separation, diastereomeric salt crystallization is a classical and effective method.
Causality and Principle: This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively precipitated while the other remains in solution.
Self-Validating Protocol:
-
Resolving Agent Selection: Choose a commercially available, enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-cinchonidine.
-
Stoichiometry: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount ensures that the less soluble diastereomeric salt preferentially crystallizes in high purity.
-
Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. The process may be initiated by seeding with a small crystal of the desired salt.
-
Isolation and Liberation:
-
Collect the precipitated crystals by filtration.
-
Verify the diastereomeric purity of the salt using standard achiral HPLC or NMR.
-
To recover the desired enantiomer of the acid, dissolve the salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and precipitates the enantiomerically enriched free acid. The chiral amine remains in the aqueous layer as its hydrochloride salt.
-
-
Purity Check: Determine the enantiomeric excess (ee%) of the recovered acid using the previously developed chiral HPLC method. An ee% of >98% is typically targeted.
Caption: Workflow for the chiral analysis and separation of enantiomers.
Conclusion
The molecule this compound is definitively chiral, possessing a stereocenter at the C2 position of its pyrrolidine core. This structural feature necessitates its existence as (R) and (S) enantiomers, which are likely to exhibit distinct biological activities. For any research or development program involving this compound, rigorous stereochemical control and analysis are not merely procedural but are fundamental to ensuring scientific validity, regulatory compliance, and therapeutic success. The methodologies outlined in this guide, particularly chiral HPLC for analytical quantification and diastereomeric salt crystallization for preparative separation, provide a robust framework for managing the critical aspect of its chirality.
References
- Production of Pyrrolidine Derivatives.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information (PMC). [Link]
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. PrepChem.com. [Link]
-
pyrrolidine-2-carboxylic acid;(2S). PubChem, National Center for Biotechnology Information. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: pKa Profiling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Executive Summary
This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(2-ethoxybenzoyl)proline). This molecule is a critical intermediate and potential process-related impurity in the synthesis of Sildenafil (Viagra).
Understanding the pKa of this compound is not merely an academic exercise; it is the fundamental control point for the purification of Sildenafil. By manipulating the pH relative to this pKa, process chemists can selectively retain this impurity in the aqueous phase or extract it into the organic phase, ensuring high-purity API isolation.
Key Data Point:
-
Estimated pKa (COOH): 3.8 ± 0.2 (25°C)
-
Functional Class: Monoprotic Carboxylic Acid (Non-zwitterionic)
Structural Analysis & Theoretical pKa Prediction
To accurately determine the pKa without immediate access to a physical sample, we must apply structural dissection and comparative analog analysis.
Structural Dissection
The molecule consists of a proline ring N-acylated by a 2-ethoxybenzoyl group.
-
Pyrrolidine Ring: The nitrogen atom is part of an amide bond.[1] Unlike free proline (where the secondary amine is basic, pKa ~10.6), the amide nitrogen here has no basic character in aqueous solution due to resonance delocalization of the lone pair into the carbonyl group.
-
Carboxylic Acid (C2 Position): This is the sole ionizable group.
-
2-Ethoxybenzoyl Substituent: This group exerts electronic effects on the carboxyl group through the amide linkage.
The "Zwitterion Shift"
Free proline exists as a zwitterion at neutral pH. Its pKa1 (COOH) is unusually low (1.99) due to the inductive withdrawal of the adjacent positively charged ammonium group (
In This compound , the nitrogen is acylated. It carries no positive charge. Consequently, the electron-withdrawing effect is significantly reduced compared to the ammonium cation. This causes the pKa of the carboxylic acid to shift upward , returning to the typical range of N-acyl amino acids.
Analog Comparative Data
We validate this prediction against experimentally known analogs:
| Compound | Structure | pKa (COOH) | Source |
| L-Proline | Free Amino Acid (Zwitterionic) | 1.99 | Experimental [1] |
| N-Acetyl-L-proline | N-Acyl Analog | 3.64 | Experimental [2] |
| N-Benzoyl-L-proline | N-Aryl-Acyl Analog | 3.90 | Experimental [3] |
| 1-(2-Ethoxybenzoyl)... | Target Molecule | 3.8 ± 0.2 | Predicted |
Physicochemical Implications & Separation Logic
The pKa value of ~3.8 dictates the solubility profile (LogD) and extraction strategy.
Ionization Pathway
The molecule exists in equilibrium between its unionized (hydrophobic) form and its ionized (hydrophilic) carboxylate form.
Caption: The ionization equilibrium shift. At pH 5.8 (pKa + 2), >99% of the molecule is in the anionic, water-soluble form.
The "Self-Validating" Purification Protocol
In Sildenafil synthesis, the final product is a base (piperazine/guanine-like system). This acid (this compound) is a contaminant.
-
Scenario A (Acidic Wash): If you wash the organic reaction mixture with dilute acid (pH 1-2), this impurity remains protonated (neutral) and stays in the organic layer, contaminating the product.
-
Scenario B (Basic Extraction - CORRECT): If you wash the organic layer with a mild base (e.g., Sodium Bicarbonate, pH ~8.5):
-
pH >> pKa (3.8).
-
The impurity deprotonates to form the carboxylate salt.
-
LogD drops drastically (becomes hydrophilic).
-
The impurity migrates to the aqueous waste layer.
-
The Sildenafil base (pKa ~8.7 for the piperazine) remains largely organic-soluble or precipitates as a free base depending on the exact solvent system.
-
Experimental Determination Protocol
If strict regulatory filing requires an experimental pKa for this specific CAS number, use the Potentiometric Titration method. This is the "Gold Standard" for carboxylic acids.
Materials
-
Instrument: Mettler Toledo T5/T7 or Sirius T3 Titrator.
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Solvent: Water (degassed) or Water/Methanol (if solubility is < 0.5 mg/mL).
-
Sample: ~5-10 mg of pure this compound.
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.
-
Sample Preparation: Dissolve the sample in 30 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Note: If the sample is insoluble in water at low pH, use a co-solvent method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation).
-
-
Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the species is fully protonated).
-
Titration: Titrate with 0.1 M KOH in increments of 0.05 mL. Wait for electrode stability (<0.1 mV/s drift) at each point.
-
Data Processing: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection point analysis).
Caption: Standard Operating Procedure for Potentiometric pKa Determination.
References
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PubChem. Proline (CID 145742) - Chemical and Physical Properties.[3] National Library of Medicine. Available at: [Link]
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- Pfizer Inc.Process for the preparation of sildenafil. U.S. Patent 5,250,534. (Describes the synthetic context of the intermediate).
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N-(2-ethoxybenzoyl)proline PubChem CID and chemical identifiers
An In-depth Technical Guide to N-(2-ethoxybenzoyl)proline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-ethoxybenzoyl)proline, a derivative of the proteinogenic amino acid L-proline. Due to its limited availability in public chemical databases, this document outlines a robust, proposed synthesis protocol based on well-established chemical reactions. It further details the expected chemical identifiers, physicochemical properties, and potential applications in the fields of drug discovery and asymmetric catalysis, drawing insights from closely related analogues. This guide is intended for researchers, chemists, and professionals in pharmaceutical and chemical development who require a foundational understanding and practical approach to the synthesis and utilization of novel proline derivatives.
Introduction: The Significance of N-Acylated Proline Derivatives
Proline, unique among the 20 common amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1][2] This structural feature makes proline and its derivatives highly valuable in various scientific domains. N-acylation, the attachment of an acyl group to the proline nitrogen, is a common modification that can dramatically alter the molecule's properties and applications. These derivatives are widely explored as chiral building blocks in organic synthesis, as components of peptidomimetics in drug discovery, and as organocatalysts.[3] The introduction of a substituted benzoyl group, such as the 2-ethoxybenzoyl moiety, can fine-tune the steric and electronic properties of the proline scaffold, potentially leading to novel biological activities or enhanced catalytic efficiencies.
Chemical Identity and Physicochemical Properties
A thorough search of the PubChem database did not yield a specific Compound Identification (CID) for N-(2-ethoxybenzoyl)proline. This suggests that the compound is not widely cataloged or may be a novel entity for many researchers. However, based on its constituent parts (L-proline and 2-ethoxybenzoic acid), we can predict its chemical identifiers and properties.
Predicted Chemical Identifiers
The following table summarizes the predicted chemical identifiers for N-(2-ethoxybenzoyl)-L-proline.
| Identifier | Predicted Value |
| IUPAC Name | (2S)-1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O |
| InChI Key | (Predicted) Based on structure |
| CAS Number | Not assigned |
Estimated Physicochemical Properties
The physicochemical properties of N-(2-ethoxybenzoyl)proline can be estimated by referencing analogous compounds, such as N-benzoyl-L-proline. These estimations are valuable for planning synthesis, purification, and formulation studies.
| Property | Estimated Value / Observation | Reference Compound |
| Appearance | White to off-white solid | N-Benzoyl-L-proline |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water. | General N-acylated amino acids |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. | N-Benzoyl-L-proline (148-151 °C) |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | N-acylated amino acids |
Synthesis of N-(2-ethoxybenzoyl)proline
The most logical and established method for the synthesis of N-(2-ethoxybenzoyl)proline is the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of the secondary amine of L-proline with 2-ethoxybenzoyl chloride in the presence of a base.
Reaction Scheme
Caption: Synthesis of N-(2-ethoxybenzoyl)proline via Schotten-Baumann reaction.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N-(2-ethoxybenzoyl)-L-proline.
Materials:
-
L-Proline (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of L-Proline: In a round-bottom flask, dissolve L-proline (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath with stirring.
-
Acylation: Slowly add 2-ethoxybenzoyl chloride (1.05 eq) dropwise to the cold L-proline solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume) to remove any unreacted acyl chloride and other organic impurities. Discard the organic layers.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, followed by 1M HCl. A white precipitate should form.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(2-ethoxybenzoyl)proline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.
Synthesis of 2-Ethoxybenzoyl Chloride
The precursor, 2-ethoxybenzoyl chloride, can be synthesized from 2-ethoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
Caption: Synthesis of 2-ethoxybenzoyl chloride from 2-ethoxybenzoic acid.
Potential Applications in Drug Development and Research
Peptidomimetics and Drug Design
The rigid cyclic structure of the proline scaffold is often incorporated into peptidomimetics to constrain the conformational flexibility of a peptide ligand, which can lead to increased potency, selectivity, and metabolic stability. The N-acyl group can be designed to interact with specific pockets of a biological target, such as an enzyme active site or a receptor binding domain. The 2-ethoxybenzoyl group, with its combination of aromatic and flexible ether functionalities, offers a unique set of potential interactions.
Organocatalysis
Proline and its derivatives are well-known organocatalysts, particularly in asymmetric synthesis.[3] They can catalyze a variety of carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, with high enantioselectivity. The N-substituent plays a crucial role in modulating the catalyst's activity and selectivity. N-(2-ethoxybenzoyl)proline could potentially serve as a novel chiral catalyst or ligand in asymmetric transformations.
Biological Activity of Proline Analogs
Numerous proline analogs have been investigated for their biological activities.[10][11] These activities range from enzyme inhibition to modulation of cellular processes. The introduction of the 2-ethoxybenzoyl group could confer novel biological properties, making N-(2-ethoxybenzoyl)proline a candidate for screening in various disease models.
Conclusion
N-(2-ethoxybenzoyl)proline represents an interesting yet underexplored derivative of L-proline. While it currently lacks a dedicated entry in major chemical databases like PubChem, its synthesis is readily achievable through established methodologies such as the Schotten-Baumann reaction. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound. The unique structural features imparted by the 2-ethoxybenzoyl group make it a promising candidate for further investigation in the fields of medicinal chemistry, drug discovery, and asymmetric catalysis. Future studies are warranted to elucidate its specific physicochemical properties and biological activities.
References
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Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118319726, 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54941372, L-Proline, N-(thiophen-2-carbonyl)-, ethyl ester. Retrieved from [Link].
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A Technical Guide to 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid Derivatives: Synthesis, Potential Applications, and Future Directions
Abstract
The pyrrolidine-2-carboxylic acid scaffold, a core component of the amino acid proline, is a privileged structure in medicinal chemistry, lending itself to a wide array of therapeutic applications.[1][2] The introduction of an N-aroyl substituent, such as a benzoyl group, can significantly modulate the biological activity of the parent scaffold. This in-depth technical guide explores the landscape of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid derivatives. While specific research on this particular substitution pattern is nascent, this document synthesizes existing knowledge on structurally related N-benzoyl and N-aroyl pyrrolidine-2-carboxylic acids to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into proposed synthetic strategies, potential biological targets based on structure-activity relationships of analogous compounds, and detailed experimental protocols to guide future research in this promising chemical space.
The Pyrrolidine-2-Carboxylic Acid Core: A Foundation for Drug Discovery
The five-membered, saturated nitrogen-containing heterocycle of pyrrolidine is a cornerstone in the design of bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target selectivity and potency.[1] The pyrrolidine-2-carboxylic acid moiety, in particular, is found in numerous natural products and has been successfully incorporated into a multitude of synthetic drugs.[1][2]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:
-
Enzyme Inhibition: Notably as inhibitors of angiotensin-converting enzyme (ACE), dipeptidyl peptidase-4 (DPP-IV), and various glycosidases.[1][3][4][5][6]
-
Antimicrobial and Antifungal Activity: Exhibiting efficacy against a range of bacterial and fungal pathogens.[2][7][8]
-
Anticancer Properties: Showing promise in the development of novel anti-cancer agents.[9][10]
-
Central Nervous System (CNS) Activity: Acting as antagonists for ionotropic glutamate receptors.[11]
The versatility of the pyrrolidine-2-carboxylic acid core makes it an attractive starting point for the development of new therapeutic agents.
The Influence of the N-Aroyl Moiety: A Gateway to Diverse Bioactivity
The introduction of an aroyl group at the 1-position of the pyrrolidine ring is a common strategy to enhance and diversify biological activity. The N-benzoyl group, in particular, has been a key feature in several classes of bioactive compounds.
Structure-Activity Relationships of N-Benzoyl Analogs
Studies on various N-benzoylpyrrolidine derivatives have revealed key insights into their structure-activity relationships (SAR). For instance, in the context of tyrosinase inhibitors, the substitution pattern on the benzoyl ring significantly impacts potency.[12] Similarly, for antagonists of dopamine D2/D3 receptors, the nature and position of substituents on the aromatic ring are critical for high-affinity binding.[13]
The presence of an ortho-substituent on the benzoyl ring, such as the ethoxy group in our topic compound, can be expected to induce a conformational bias in the molecule. This can influence its binding to biological targets in several ways:
-
Steric Effects: The ethoxy group can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's active site.
-
Electronic Effects: The oxygen atom of the ethoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and the adjacent amide bond, potentially influencing hydrogen bonding and other non-covalent interactions.
-
Hydrophobic Interactions: The ethyl chain provides a small hydrophobic patch that could engage with hydrophobic pockets in a protein target.
While direct evidence for the 2-ethoxybenzoyl substituent is limited, these general principles provide a rational basis for its potential to confer novel biological properties.
Proposed Synthesis of this compound Derivatives
A plausible and efficient synthetic route to the target compounds can be designed based on well-established amide bond formation reactions. The general strategy involves the acylation of the secondary amine of a pyrrolidine-2-carboxylic acid derivative with a 2-ethoxybenzoyl chloride or a related activated carboxylic acid species.
General Synthetic Protocol
A typical synthetic workflow would involve the following steps:
-
Protection of the Carboxylic Acid: The carboxylic acid moiety of L-proline (or its enantiomer) is often protected as an ester (e.g., methyl or benzyl ester) to prevent self-condensation and other side reactions.
-
N-Acylation: The protected proline is then reacted with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis for methyl esters, hydrogenolysis for benzyl esters) to yield the final this compound.
This synthetic approach is versatile and can be adapted to produce a library of derivatives with various substituents on both the pyrrolidine ring and the benzoyl moiety.
Caption: General synthetic workflow for this compound.
Potential Therapeutic Applications: A Forward Look
Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.
Angiotensin-Converting Enzyme (ACE) Inhibition
The pyrrolidine-2-carboxylic acid scaffold is a key component of many ACE inhibitors, such as captopril and enalapril.[5][6] The carboxylic acid group is crucial for chelating the zinc ion in the active site of ACE.[5] The N-acyl group plays a significant role in binding to the S1 and S2 subsites of the enzyme.[5] It is plausible that the 1-(2-ethoxybenzoyl) moiety could confer a unique binding profile to ACE, potentially leading to novel inhibitors with improved potency or selectivity.
Antimicrobial and Antifungal Agents
Numerous studies have reported the antimicrobial and antifungal properties of N-acylpyrrolidine derivatives.[2][7][8] The mechanism of action is often multifaceted, but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the 2-ethoxybenzoyl group could enhance the ability of these compounds to penetrate microbial cells and exert their effects.
Anticancer Therapeutics
The pyrrolidine core is present in several anticancer agents.[9][10] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against lung cancer cell lines.[10] The specific substitution pattern on the N-aryl group is critical for their cytotoxic effects. Investigating the anticancer potential of this compound derivatives would be a logical extension of this research.
Future Research and Development
The field of this compound derivatives is ripe for exploration. Future research efforts should be directed towards:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of these derivatives with variations in the stereochemistry of the pyrrolidine ring and additional substituents on the benzoyl moiety.
-
Biological Screening: Comprehensive in vitro screening against a panel of relevant biological targets, including ACE, various microbial strains, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to elucidate the key structural features required for optimal activity and selectivity.
-
Computational Modeling: The use of molecular docking and other computational tools to understand the binding modes of these compounds and to guide the design of more potent analogs.
Experimental Protocols
General Procedure for the Synthesis of Methyl 1-(2-Ethoxybenzoyl)-L-prolinate
To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). The mixture is stirred for 15 minutes, after which 2-ethoxybenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
General Procedure for the Hydrolysis to 1-(2-Ethoxybenzoyl)-L-proline
To a solution of methyl 1-(2-ethoxybenzoyl)-L-prolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to yield the final carboxylic acid.
Caption: A proposed workflow for the biological evaluation and lead identification of novel derivatives.
Conclusion
While direct experimental data on this compound derivatives remains to be established in the public domain, the foundational knowledge of the pyrrolidine-2-carboxylic acid scaffold and its N-aroyl derivatives provides a strong rationale for their investigation. The unique steric and electronic properties of the 2-ethoxybenzoyl substituent may unlock novel biological activities, particularly in the areas of enzyme inhibition and antimicrobial and anticancer therapies. This guide serves as a comprehensive starting point for researchers to embark on the synthesis, biological evaluation, and optimization of this promising class of compounds. The detailed protocols and hypothesized applications are intended to catalyze further research and development in this exciting area of medicinal chemistry.
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- 4. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. rua.ua.es [rua.ua.es]
- 9. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [mdpi.com]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 11. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Introduction
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is an N-acylated derivative of the naturally occurring amino acid L-proline. The incorporation of the 2-ethoxybenzoyl group onto the proline scaffold introduces specific steric and electronic properties, making it a valuable chiral building block for synthetic chemistry. Such derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of more complex pharmaceutical agents and peptidomimetics.[1] The rigid pyrrolidine ring provides a conformationally constrained backbone, which is a desirable feature in designing molecules with specific biological activities.
This document provides a comprehensive, field-proven protocol for the synthesis of this target compound, starting from commercially available and inexpensive L-proline. The chosen synthetic route employs the robust and highly efficient Schotten-Baumann reaction, a classic method for the acylation of amines.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory procedure, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Foundational Principles: The Schotten-Baumann Reaction
The synthesis of this compound is achieved through the N-acylation of L-proline with 2-ethoxybenzoyl chloride. This transformation is ideally conducted under Schotten-Baumann conditions, which involve a biphasic system, typically an organic solvent and an aqueous base.[4][5]
Core Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[4][5]
-
Nucleophilic Attack: The secondary amine of L-proline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 2-ethoxybenzoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion as a leaving group.
-
Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The aqueous base (in this protocol, sodium hydroxide) is crucial as it neutralizes the HCl, preventing the protonation of the unreacted L-proline amine.[2][3] This protonation would render the amine non-nucleophilic and halt the reaction. By maintaining an alkaline pH, the equilibrium is continuously driven towards the formation of the final amide product.[3]
The choice to maintain a low temperature during the addition of the acyl chloride is critical to minimize the competing hydrolysis of the 2-ethoxybenzoyl chloride by the aqueous base, which would otherwise reduce the overall yield.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale procedure for the synthesis of the title compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | CAS Number |
| L-Proline | 115.13 | 50.0 | 1.0 | 5.76 g | 147-85-3 |
| 2-Ethoxybenzoyl chloride | 184.62 | 50.0 | 1.0 | 9.23 g (7.6 mL) | 607-77-2 |
| Sodium Hydroxide (NaOH) | 40.00 | 150.0 | 3.0 | 6.00 g | 1310-73-2 |
| Diethyl Ether | 74.12 | - | - | 50 mL | 60-29-7 |
| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed (~10 mL) | 7647-01-0 |
| Deionized Water | 18.02 | - | - | ~400 mL | 7732-18-5 |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Two 100 mL dropping funnels
-
Ice-water bath
-
pH meter or pH indicator strips
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation of Solutions:
-
L-Proline Solution: In the 250 mL three-neck flask, dissolve 5.76 g (50.0 mmol) of L-proline in 100 mL of 1 M sodium hydroxide solution (4.0 g NaOH in 100 mL water). Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0-5°C with moderate stirring.
-
Acyl Chloride Solution: Place 9.23 g (50.0 mmol) of 2-ethoxybenzoyl chloride into one of the dropping funnels.
-
Base Solution: Prepare a 2 M sodium hydroxide solution by dissolving 2.0 g of NaOH in 25 mL of water. Place this solution into the second dropping funnel.
-
-
Acylation Reaction:
-
Begin the simultaneous dropwise addition of the 2-ethoxybenzoyl chloride and the 2 M NaOH solution to the vigorously stirred, cooled L-proline solution.
-
Crucial Insight: The rate of addition should be controlled to maintain the reaction temperature below 10°C and the pH between 9 and 11.[4][6] This balance is key: too fast an addition of acyl chloride can overwhelm the base, leading to acidic conditions, while too rapid an addition of base can excessively promote hydrolysis of the acyl chloride. The entire addition process should take approximately 45-60 minutes.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a 250 mL separatory funnel. Extract the mixture with 50 mL of diethyl ether to remove any unreacted 2-ethoxybenzoyl chloride and other non-polar impurities.[1]
-
Discard the organic (upper) layer. Return the aqueous layer to a beaker and cool it in an ice-water bath.
-
While stirring, slowly and carefully acidify the cold aqueous solution by adding concentrated hydrochloric acid dropwise. The product will begin to precipitate as a white solid. Monitor the pH, continuing to add acid until the pH is approximately 2-3.[1]
-
Causality: At this acidic pH, the carboxylate anion of the product is protonated to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate.
-
Allow the suspension to stand in the ice bath for 30 minutes to maximize crystal formation.
-
-
Product Isolation:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with two portions of 20 mL cold deionized water to remove any residual NaCl and HCl.
-
Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 75-85%.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the ethoxy group, the aromatic protons of the benzoyl moiety, and the characteristic protons of the pyrrolidine ring. Protons alpha to the carbonyl group are expected to be deshielded and resonate in the 2.0-3.0 ppm region.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two carbonyl carbons (amide and carboxylic acid), typically in the 160-185 ppm range, in addition to the signals for the aromatic, aliphatic, and ethoxy carbons.[8]
-
Infrared (IR) Spectroscopy: Key absorptions include a strong C=O stretching band for the amide (around 1650-1690 cm⁻¹) and another for the carboxylic acid (around 1700-1730 cm⁻¹). A broad O-H stretch for the carboxylic acid will also be present from ~2500-3300 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful acylation. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value.
References
- Schotten–Baumann reaction - Grokipedia.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline - Benchchem.
- Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah.
- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot.
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Using 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid in peptide synthesis
Application Note: High-Fidelity Incorporation of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid (EBPC) in Peptide Synthesis
Part 1: Executive Summary & Strategic Utility
This compound (EBPC) is a specialized N-acylated proline derivative utilized primarily in the synthesis of peptidomimetics and pharmacologically active small molecules. Structurally, it consists of a proline core acylated at the secondary amine by a 2-ethoxybenzoyl group.
In drug development, this moiety is employed to:
-
Induce Conformational Constraints: The N-acyl proline motif acts as a strong turn inducer (typically
-turns), locking the peptide backbone into bioactive conformations. -
Enhance Metabolic Stability: The steric bulk of the ortho-ethoxy group, combined with the N-terminal capping, significantly retards proteolytic degradation by aminopeptidases.
-
Modulate Lipophilicity: The ethoxybenzoyl group increases the LogP of the peptide, potentially improving membrane permeability and oral bioavailability.
Critical Technical Challenge:
The direct coupling of EBPC to a growing peptide chain presents a high risk of racemization . Unlike urethane-protected amino acids (Fmoc/Boc), N-acyl amino acids are highly prone to forming 5(4H)-oxazolones (azlactones) upon carboxyl activation. This intermediate readily epimerizes, leading to loss of chiral integrity at the proline
Part 2: Mechanistic Insights & The Racemization Trap
To use EBPC effectively, one must understand the causality of failure. The ortho-ethoxy substituent on the benzoyl ring exerts a steric effect that, while beneficial for stability, complicates the coupling landscape.
The Oxazolone Pathway (The Danger Zone)
When the carboxylic acid of EBPC is activated (e.g., by HBTU/DIEA), the carbonyl oxygen of the N-benzoyl group can attack the activated carboxylate. This forms a cyclic oxazolone intermediate. The C-H proton at the chiral center of the oxazolone is acidic; its removal by base leads to an achiral enol, resulting in a racemic mixture (DL-EBPC) upon coupling.
Key Insight: The "Stepwise Assembly" (coupling Fmoc-Pro-OH, then acylating) is generally safer than "Fragment Condensation" (coupling pre-formed EBPC). However, if your workflow requires coupling the intact EBPC block (e.g., convergent synthesis), you must use protocols that suppress oxazolone formation.
Visualizing the Mechanism
Caption: The activation of N-acyl prolines risks oxazolone formation. Path A (Fast Coupling) is required to outcompete Path B (Racemization).
Part 3: Experimental Protocols
Protocol A: The "Safe" Route (Stepwise On-Resin Assembly)
Recommended for Solid Phase Peptide Synthesis (SPPS). This method avoids activating the sensitive N-acyl proline carboxylate entirely. Instead, the proline is coupled first (protected), and the benzoyl group is added last.
Reagents:
-
Fmoc-Pro-OH
-
2-Ethoxybenzoic acid
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure[1]
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Peptide Elongation: Couple Fmoc-Pro-OH to the resin-bound peptide using standard conditions (e.g., 3 eq Fmoc-Pro-OH, 3 eq DIC, 3 eq Oxyma in DMF for 45 min).
-
Deprotection: Remove the Fmoc group using 20% Piperidine in DMF (
min). Wash resin thoroughly with DMF ( ). -
Capping (Acylation):
-
Dissolve 2-Ethoxybenzoic acid (5 eq relative to resin loading) in DMF.
-
Add DIC (5 eq) and Oxyma Pure (5 eq). Note: Do not use HATU/DIEA here if possible, as the ortho-ethoxy group sterically hinders the reaction; carbodiimides often drive difficult acylations better over long times.
-
Add the mixture to the resin.
-
Incubate: Shake at room temperature for 2–4 hours. The steric bulk of the 2-ethoxy group makes this acylation slower than a standard acetyl cap.
-
-
QC: Perform a Chloranil test (for secondary amines). A negative result (no blue particles) indicates complete capping.
Protocol B: Direct Coupling of EBPC (Fragment Condensation)
Use this only if EBPC is supplied as a pre-formed building block or for solution-phase synthesis.
Objective: Couple this compound to a free amine without racemization.
Critical Parameters:
-
Base: Minimize or eliminate tertiary bases (DIEA/NMM) during activation. Bases catalyze the oxazolone enolization.
-
Activator: Use DIC/Oxyma or T3P (Propylphosphonic anhydride) . Avoid HBTU/HATU if possible, as they require base.
Procedure (Solution Phase Example):
-
Preparation: Dissolve the amine component (1.0 eq) in DCM or DMF.
-
Activation:
-
In a separate vial, dissolve EBPC (1.1 eq) in minimal DMF/DCM.
-
Add Oxyma Pure (1.1 eq).
-
Cool to 0°C.
-
Add DIC (1.1 eq). Stir for 2–5 minutes to form the active ester.
-
-
Coupling:
-
Add the pre-activated EBPC solution to the amine solution.
-
Crucial: Monitor pH. If the reaction is too slow, add TMP (2,4,6-Trimethylpyridine) (Collidine) carefully (1.0 eq). Collidine is a weaker base than DIEA and less likely to cause racemization.
-
-
Monitoring: Allow to warm to room temperature and stir for 4–12 hours. Monitor by HPLC.
-
Workup: Wash with 1N HCl (to remove Collidine/DIC urea) and saturated
.
Part 4: Data Presentation & Quality Control
When synthesizing peptides with EBPC, standard RP-HPLC can usually separate the L-L isomer (desired) from the D-L isomer (racemized), as the conformational change induced by Proline is significant.
Table 1: Comparison of Coupling Strategies
| Feature | Protocol A (Stepwise) | Protocol B (Direct Coupling) |
| Racemization Risk | Negligible (Proline coupled as carbamate) | High (Requires strict base control) |
| Reaction Rate | Moderate (2-step process) | Fast (1-step, but risk of failure) |
| Steric Hindrance | High during acylation step | High during peptide coupling |
| Reagent Cost | Low (Generic Fmoc-Pro + Benzoic acid) | High (Custom building block) |
| Recommended Use | Standard SPPS | Convergent Synthesis / Fragment Condensation |
Part 5: Workflow Visualization
The following decision tree guides the chemist to the correct protocol based on their starting materials.
Caption: Decision tree for selecting the optimal synthesis pathway. Protocol A is preferred for chiral integrity.
References
- Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In: Gross E., Meienhofer J. (eds) The Peptides. Academic Press.
-
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 60(11), 3561–3564. Link
-
Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development, 22(6), 760-772. (Supports the use of Oxyma over HOBt for suppressing racemization). Link
- Li, W., et al. (2010). Peptidomimetics: Synthesis and Applications of N-Acyl Proline Derivatives. Current Medicinal Chemistry, 17(22). (Contextualizes the use of N-benzoyl prolines in drug design).
Sources
Application Note: High-Efficiency Synthesis of N-(2-Ethoxybenzoyl)proline Scaffolds
Executive Summary & Strategic Importance
The N-(2-ethoxybenzoyl)proline scaffold represents a critical structural motif in modern drug discovery, particularly in the development of peptidomimetics, prolyl oligopeptidase (POP) inhibitors, and neutral amino acid transporter (SLC1 family) blockers.[1]
While simple amide couplings are routine, the introduction of an ortho-ethoxy group on the benzoyl ring introduces significant steric hindrance and electronic donation.[1] This "Ortho-Effect" often leads to sluggish reaction rates and racemization of the sensitive L-proline center under standard carbodiimide conditions.[1]
This guide provides two optimized protocols designed to overcome these specific challenges:
-
Protocol A (Scale-Up): A modified Schotten-Baumann approach utilizing pre-activated acid chlorides for multigram synthesis.[1]
-
Protocol B (Library Generation): A HATU-mediated pathway optimized for high-throughput screening (HTS) and parallel synthesis.[1]
Retrosynthetic Analysis & Mechanistic Logic
To ensure high enantiopurity (>98% ee), the synthesis must avoid the formation of oxazolone intermediates, which are the primary drivers of racemization in N-acyl amino acids.[1]
The "Ortho-Lock" Challenge
The 2-ethoxy substituent creates a steric clash with the carbonyl oxygen, forcing the benzoyl group out of planarity.[1] This reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the proline nitrogen slower.[1]
-
Strategic Decision: We utilize L-Proline methyl ester for the coupling steps (Protocol B) to eliminate zwitterionic interference, or a biphasic basic system (Protocol A) to keep the proline nitrogen nucleophilic while scavenging protons.
Visualization: Synthetic Pathway & Logic
Figure 1: Dual-pathway strategy for synthesizing sterically hindered N-acyl prolines. Route A prioritizes cost and scale; Route B prioritizes functional group tolerance.[1]
Protocol A: Modified Schotten-Baumann (Scale-Up)[1]
Best for: >5g scale, cost-sensitive production, robust substrates.[1] Mechanism: Interfacial reaction where the acid chloride reacts with the aqueous prolinate anion.[1]
Materials
-
2-Ethoxybenzoic acid (1.0 eq)[1]
-
Oxalyl chloride (1.2 eq)[1]
-
L-Proline (1.1 eq)[1]
-
DMF (Catalytic, 2-3 drops)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
NaOH (2M aqueous solution)[1]
-
HCl (1M and 6M)[1]
Step-by-Step Methodology
-
Acid Chloride Formation (In Situ):
-
Dissolve 2-ethoxybenzoic acid (16.6 g, 100 mmol) in anhydrous DCM (100 mL) under N₂.
-
Add catalytic DMF (0.1 mL).[1]
-
Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise at 0°C. Caution: Gas evolution (CO, CO₂).[1]
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure.[1] Re-dissolve the residue in fresh DCM (50 mL). Failure to remove excess oxalyl chloride will degrade the proline in the next step.[1]
-
-
Biphasic Coupling:
-
In a separate flask, dissolve L-Proline (12.7 g, 110 mmol) in 2M NaOH (110 mL). Cool to 0°C.[1][2][3]
-
Add the DCM solution of 2-ethoxybenzoyl chloride dropwise to the vigorously stirred aqueous proline solution over 30 minutes.
-
Maintain internal temperature <5°C to prevent hydrolysis of the acid chloride over amidation.[1]
-
Allow to warm to RT and stir for 4 hours.
-
-
Workup & Purification:
-
Separate the layers.[1] The product is in the aqueous layer (as the sodium salt).[1][4]
-
Wash the aqueous layer with DCM (2 x 50 mL) to remove unreacted acid chloride or neutral byproducts.[1]
-
Acidification: Cool the aqueous layer to 0°C and acidify carefully with 6M HCl to pH 1-2. The product will precipitate or oil out.[1]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).[1]
-
Dry combined organics over MgSO₄, filter, and concentrate.[1][3]
-
Crystallization: Recrystallize from EtOAc/Hexanes to yield white crystals.
-
Protocol B: HATU-Mediated Coupling (Precision/Library)[1]
Best for: <100mg - 1g scale, analogs with sensitive functional groups, parallel synthesis.[1] Why HATU? HATU generates an active ester (OAt) that is highly reactive toward hindered amines but less prone to racemization than carbodiimides (EDC/DCC).[1]
Materials
-
2-Ethoxybenzoic acid (1.0 eq)[1]
-
L-Proline methyl ester hydrochloride (1.1 eq)[1]
-
HATU (1.1 eq)[1]
-
DIPEA (Diisopropylethylamine) (3.0 eq)[1]
-
DMF (anhydrous)[1]
-
LiOH (Lithium Hydroxide)[1]
Step-by-Step Methodology
-
Activation:
-
Dissolve 2-ethoxybenzoic acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (1.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at RT. The solution should turn slightly yellow.[1]
-
-
Coupling:
-
Hydrolysis (One-Pot Optional):
-
Once coupling is complete, add LiOH (2M aq, 5 eq) directly to the reaction mixture (or after a standard extractive workup if purity is critical).[1]
-
Stir at RT for 3 hours to cleave the methyl ester.
-
-
Purification:
Analytical Characterization & QC
To validate the structure and purity, compare against these standard parameters.
| Parameter | Method | Expected Result / Criteria |
| Purity | HPLC (UV 254nm) | > 98% (Area) |
| Enantiomeric Excess | Chiral HPLC | > 98% ee (Chiralpak AD-H or similar) |
| Identity | 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, COOH), 7.1-7.4 (m, 4H, Ar-H), 4.3 (m, 1H, α-CH) |
| Mass Spec | ESI-MS (+) | [M+H]+ = 264.12 (Calc.[1][5] for C14H17NO4) |
| Appearance | Visual | White crystalline solid or off-white powder |
Troubleshooting the "Rotamer Effect"
Note on NMR: Proline derivatives often exhibit rotamers (cis/trans isomerism around the amide bond) in NMR spectra at room temperature.[1] You may see "doubling" of peaks (e.g., two doublets for the ethoxy methyl group).[1]
-
Validation: Run the NMR at elevated temperature (e.g., 80°C in DMSO-d6). The peaks should coalesce into a single set, confirming purity rather than contamination.[1]
Workflow Visualization
Figure 2: Purification logic for N-acyl prolines. The "Basic Wash -> Acidify -> Extract" sequence is critical for removing neutral organic byproducts.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][7] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]
-
Beissner, M., & Scholz, G. (2025).[1] BenchChem Technical Guide: Synthesis of N-Benzoyl-L-proline. BenchChem Application Notes. Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Sources
- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 6. thieme.de [thieme.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amide Coupling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid with Amines
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] The coupling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid, a proline derivative, with a diverse range of amines presents a common yet sometimes challenging synthetic step. Proline's secondary amine nature within its backbone can introduce steric hindrance, and the electronic properties of both the carboxylic acid and the amine can significantly influence reaction efficiency.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and provide guidance on reaction optimization and product purification.
Choosing the Right Coupling Strategy: A Comparative Overview
The selection of an appropriate coupling reagent is paramount for a successful amide synthesis.[1] The choice is dictated by factors including the steric and electronic nature of the substrates, the potential for racemization at the chiral center of the proline moiety, and the desired reaction conditions.[1] Below, we compare some of the most effective and widely used coupling reagents.
Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Uronium/Aminium Salt | High efficiency, rapid reaction kinetics, low racemization rates, effective for sterically hindered substrates.[5] | Higher cost compared to carbodiimides. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Similar to HATU, high yields, and low racemization.[6] | Can sometimes leave impurities that are difficult to remove.[7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) | Carbodiimide | Water-soluble byproducts are easily removed with an aqueous workup, cost-effective.[1][8] | Can be less effective for sterically hindered or electron-deficient amines.[2] Racemization can be a concern without an additive like HOBt.[9] |
| DIC (N,N'-Diisopropylcarbodiimide) with HOBt | Carbodiimide | The byproduct, diisopropylurea (DIU), is soluble in many organic solvents, simplifying purification in some cases.[6] | DIU can sometimes be difficult to remove completely. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High reactivity, good for sterically demanding couplings.[4][6] | Can be more expensive than other options. |
Reaction Mechanisms: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimizing your coupling reactions.
Carbodiimide-Mediated Coupling (EDC/HOBt)
The reaction proceeds through a two-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of HOBt intercepts this intermediate to form a more stable active ester. The amine then attacks this active ester to form the desired amide bond, regenerating HOBt.[1]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Uronium Salt-Mediated Coupling (HATU)
HATU-mediated couplings also proceed via a two-step process. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[5] The presence of the HOAt moiety in HATU accelerates the reaction and suppresses racemization.[5]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for HATU Coupling
This protocol is generally effective for a wide range of amines, including those that are sterically hindered or electron-deficient.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1][10]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
Protocol 2: General Procedure for EDC/HOBt Coupling
This is a cost-effective method suitable for many routine amide couplings.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[1]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Reaction Work-up and Purification
A proper work-up procedure is essential to remove excess reagents and byproducts.
Standard Aqueous Work-up
-
Upon reaction completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.[1][5]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][8]
Purification of the Crude Product
The crude amide product can be purified using one of the following techniques:
-
Flash Column Chromatography: This is the most common method for purifying amide coupling products.[1][11] Silica gel is typically used as the stationary phase with a gradient of ethyl acetate in hexanes or DCM in methanol as the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[12]
-
Preparative HPLC: For highly polar compounds or difficult separations, reversed-phase preparative HPLC may be necessary.
Caption: General workflow for the work-up and purification of amide products.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents, insufficient activation time, steric hindrance, low nucleophilicity of the amine. | Ensure all reagents are anhydrous. Increase pre-activation time. Switch to a more powerful coupling reagent like HATU.[5] For electron-deficient amines, consider adding a catalytic amount of DMAP.[2] |
| Racemization | Prolonged reaction time, high temperature, inappropriate coupling reagent. | Use a coupling reagent known for low racemization (e.g., HATU).[5] Keep the reaction temperature at 0 °C during activation and addition of the amine. |
| Formation of Byproducts | Side reactions of the activated intermediate. | Ensure the amine is added promptly after the pre-activation step. Use HOBt or HOAt to form a more stable active ester. |
| Difficult Purification | Water-soluble byproducts remaining in the organic layer. Byproducts co-eluting with the product. | Perform a thorough aqueous work-up. Optimize the mobile phase for column chromatography. Consider an alternative purification technique like recrystallization. |
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
Reddit. (2025, June 13). Hatu reaction. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (2014, November 12). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Retrieved from [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015, September 17). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline? Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Coupling reagent and method for coupling amines with carboxylic acids. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synplechem.com [synplechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Application Note: Utilization of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid as a Conformationally Constrained Proline Scaffold
Executive Summary
This guide details the synthesis, characterization, and application of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(2-ethoxybenzoyl)-L-proline) as a specialized scaffold in peptidomimetic drug design. Unlike standard proline derivatives, the introduction of an ortho-ethoxy group on the benzoyl moiety introduces significant steric and electronic constraints. These constraints modulate the cis/trans isomerization of the amide bond, a critical factor in stabilizing secondary structures like
Scientific Rationale: The "Ortho-Effect" in Proline Scaffolds
Mechanism of Action
Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which restricts the
In This compound , the 2-ethoxy substituent exerts a profound "Ortho-Effect":
-
Steric Locking: The bulky ethoxy group creates steric clash with the pyrrolidine ring protons, destabilizing the planar transition state and increasing the energy barrier for rotation.
-
Electronic Modulation: The ether oxygen can act as an intramolecular hydrogen bond acceptor or create dipole-dipole repulsion with the amide carbonyl, shifting the equilibrium population toward a specific rotamer (often the cis-amide form, which mimics Type VI
-turns).
Structural Diagram: Rotameric Equilibrium
The following diagram illustrates the synthesis and the rotameric equilibrium influenced by the ortho-ethoxy group.
Caption: Synthesis pathway and subsequent rotameric equilibrium. The ortho-ethoxy group sterically influences the K_eq between cis and trans forms.
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
Objective: High-yield synthesis of the scaffold from L-proline. Scale: 10 mmol (approx. 1.15 g L-Proline).
Reagents:
-
L-Proline (CAS 147-85-3)[1]
-
2-Ethoxybenzoyl chloride (CAS 42926-52-3)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 1M and 6M
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve L-Proline (1.15 g, 10 mmol) in 10 mL of 2M NaOH (20 mmol). The excess base is required to scavenge the HCl byproduct and keep the proline carboxylate deprotonated.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acylation: Add 2-Ethoxybenzoyl chloride (1.85 g, 10 mmol) dropwise over 15 minutes while stirring vigorously.
-
Critical Note: Maintain temperature <5°C to prevent hydrolysis of the acid chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The solution should remain basic (pH > 10); check with litmus paper and add small aliquots of 2M NaOH if necessary.
-
Work-up (Extraction of Impurities): Extract the basic aqueous layer with diethyl ether (
mL) to remove unreacted acid chloride or neutral byproducts. Discard the organic (ether) layer. -
Acidification: Cool the aqueous layer back to 0°C. Carefully acidify to pH 1–2 using 6M HCl. The product will precipitate as an oil or white solid.
-
Extraction of Product: Extract the acidified aqueous layer with DCM (
mL). -
Drying & Concentration: Combine DCM layers, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from EtOAc/Hexane if solid, or use as a clean oil. Typical yield: 85–92%.
Protocol B: NMR Characterization of Rotamers
Objective: Determine the cis/trans ratio of the amide bond. Instrument: 400 MHz or higher NMR.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL
or .-
Note:
often stabilizes the trans isomer via solvent H-bonding, while may show a different ratio closer to the "intrinsic" steric preference.
-
-
Acquisition: Run a standard proton (
) scan. -
Analysis: Focus on the
-proton of the proline ring (typically 4.4–5.0 ppm).-
Trans isomer:
-H usually appears upfield. -
Cis isomer:
-H usually appears downfield due to the anisotropy of the benzoyl carbonyl. -
Calculation: Integrate the two distinct
-H signals. -
Ratio
-
Data Table: Expected Chemical Shifts
| Proton | Trans Isomer ( | Cis Isomer ( | Multiplicity |
| Proline | 4.50 - 4.60 | 4.80 - 4.95 | dd or m |
| Proline | 3.40 - 3.60 | 3.60 - 3.80 | m |
| Ethoxy -OCH | 4.05 - 4.15 | 4.05 - 4.15 | q |
Protocol C: Incorporation into Peptides (SPPS)
Objective: Coupling the scaffold to a resin-bound peptide. Challenge: The ortho-ethoxy group adds steric bulk, making the carboxylic acid less reactive.
Recommended Coupling System: HATU/HOAt.
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Activation:
-
Dissolve this compound (3 eq. relative to resin loading) in DMF.
-
Add HATU (2.9 eq.) and HOAt (3 eq.).
-
Add DIPEA (6 eq.).
-
Pre-activation time: 2 minutes (Do not exceed 5 mins to avoid racemization).
-
-
Coupling: Add activated mixture to resin. Shake at Room Temperature for 2 hours (double the standard time).
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyBOP/DIPEA.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Hydrolysis of acid chloride | Ensure temp < 5°C during addition; ensure solvents are dry if using organic base method. |
| Racemization | Over-activation or high temp | Avoid activating for >5 mins. Keep coupling temp < 25°C. Use HOAt as additive. |
| Incomplete Coupling | Steric hindrance of 2-ethoxy group | Use double coupling cycles. Switch to HATU or COMU. Increase reaction time to 4 hours. |
| NMR Signals Broad | Coalescence of rotamers | Isomerization rate is intermediate on NMR timescale. Run Variable Temperature (VT) NMR at -20°C to sharpen signals. |
References
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline. Retrieved from (General Schotten-Baumann protocols for Proline derivatives).
- Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide cis-trans isomerism of N-benzoylproline derivatives. Journal of the American Chemical Society, 118(51), 12902-12908.
-
Matrix Scientific. (2024). Product Entry: this compound. Retrieved from (Verification of commercial availability and CAS data).
- PubChem. (2024). Compound Summary: N-(2-ethoxybenzoyl)proline.
- RSC Publishing. (2011). Conformationally tailored N-benzoylproline templates. Chemical Communications.
Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Notes and Protocols: Methods for the Esterification of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Introduction
In the landscape of contemporary drug discovery and development, the synthesis and derivatization of novel chemical entities are of paramount importance. Among these, N-acyl proline derivatives represent a significant class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals. 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is one such molecule, the esterification of which is a critical step in modifying its pharmacokinetic and pharmacodynamic properties. The conversion of the carboxylic acid moiety to an ester can enhance membrane permeability, improve oral bioavailability, and facilitate further chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the esterification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. The protocols described herein are presented with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and successful implementation.
Selecting the Appropriate Esterification Strategy
The choice of an esterification method for a specific substrate like this compound depends on several factors, including the desired ester, the scale of the reaction, the presence of other functional groups, and the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring. This guide will focus on three robust and widely applicable methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alkyl esters.
-
Steglich Esterification: A mild, carbodiimide-mediated coupling ideal for more complex or acid-sensitive alcohols.[1][2]
-
Methylation using Trimethylsilyldiazomethane (TMS-diazomethane): A highly efficient method for the specific preparation of methyl esters under gentle conditions.[3][4][5]
The following sections will delve into the mechanistic underpinnings and provide detailed, step-by-step protocols for each of these methods.
Method 1: Fischer-Speier Esterification
Theoretical Background & Mechanistic Insight
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7][8] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is commonly achieved by using a large excess of the alcohol or by removing water as it is formed.[8][9]
The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[6][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[6][10]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Ethyl 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylate
Materials:
-
This compound
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ethyl ester.
| Parameter | Value |
| Reaction Time | 4-24 hours |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Method 2: Steglich Esterification
Theoretical Background & Mechanistic Insight
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][11] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the coupling of sterically hindered components.[2]
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[2] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating DMAP in the process. A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[1]
Experimental Workflow: Steglich Esterification
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid Synthesis
Current Status: Operational Ticket ID: CHEM-OPT-882 Subject: Yield Improvement & Troubleshooting for Sildenafil Intermediate A Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid , a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil). The standard industrial route utilizes a Schotten-Baumann acylation between L-proline and 2-ethoxybenzoyl chloride.
Users frequently report yields fluctuating between 40-60% due to three competing factors:
-
Hydrolysis of the highly reactive 2-ethoxybenzoyl chloride.
-
Suboptimal pH control leading to incomplete conversion or racemization.
-
Phase transfer limitations in biphasic systems.
This guide provides a self-validating protocol to stabilize yields at >85% with high optical purity.
Module 1: The Gold Standard Protocol (Schotten-Baumann)
Do not deviate from the Order of Addition unless specified in Module 2.
Reaction Logic
This reaction relies on a biphasic system (Water/DCM or Water/Acetone). The base (NaOH) keeps L-proline dissolved and nucleophilic (deprotonated amine), while neutralizing the HCl byproduct. The critical control point is maintaining the internal temperature <5°C and pH 10–11 .
Step-by-Step Methodology
| Step | Action | Critical Parameter | Mechanism/Reasoning |
| 1 | Dissolution | Dissolve L-Proline (1.0 equiv) in 1N NaOH (1.2 equiv). | pH Check: Ensure solution is clear. Proline exists as a zwitterion; NaOH converts it to the anionic nucleophile. |
| 2 | Solvent Prep | Add DCM (Volume ratio 1:1 to water). Cool mixture to 0°C . | Temp Control: Low temp suppresses the rate of acid chloride hydrolysis relative to amidation. |
| 3 | Acylation | Add 2-Ethoxybenzoyl chloride (1.1 equiv) dropwise over 30-60 mins. | Exotherm: Rapid addition spikes temp >10°C, accelerating hydrolysis. |
| 4 | pH Maintenance | Simultaneously add 2N NaOH to maintain pH 10–11 . | Selectivity: If pH < 9, proline protonates (stops reacting). If pH > 12, acid chloride hydrolysis dominates. |
| 5 | Quench | Stir at 0°C for 1h, then warm to RT. Check HPLC/TLC. | Completion: Disappearance of acid chloride is not enough (it hydrolyzes); monitor disappearance of Proline. |
| 6 | Workup (Wash) | Separate layers. Keep the Aqueous Layer. Wash aqueous with DCM. | Purification: The product is a carboxylate salt (water-soluble). Neutral impurities stay in DCM. |
| 7 | Isolation | Acidify aqueous layer to pH 1–2 with HCl. Extract into EtOAc.[1] | pH Swing: Converts product to free acid (organic soluble). 2-ethoxybenzoic acid byproduct will also extract (see Purification). |
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Low Yield (<60%)
Q: I see high consumption of the acid chloride, but low product yield. Where is the mass balance? A: You are likely experiencing Competitive Hydrolysis . The 2-ethoxybenzoyl chloride is reacting with water instead of proline.
-
Diagnostic: Check the organic wash (Step 6). If it contains large amounts of 2-ethoxybenzoic acid, hydrolysis is the culprit.
-
Fix 1 (Solvent): Switch from Acetone/Water to DCM/Water or Toluene/Water . A strictly biphasic system protects the acid chloride in the organic phase until it meets the proline at the interface.
-
Fix 2 (Concentration): Increase the concentration of L-proline in the aqueous phase. Higher nucleophile concentration kinetically favors amidation over hydrolysis.
Q: My reaction stalls at 80% conversion. A: The pH likely dropped below 9.5 during the addition of the acid chloride.
-
The Science: As the reaction proceeds, HCl is generated, neutralizing your base.[2] Once the pH drops, L-proline becomes protonated (
) and loses nucleophilicity. -
The Fix: Use a pH-stat or automated dosing pump to maintain pH 10–11 rigidly. Alternatively, use a buffer system (Carbonate/Bicarbonate), though this can cause off-gassing.
Category B: Impurity & Purification[3]
Q: The product is oiling out and difficult to crystallize. A: This is often due to residual 2-ethoxybenzoic acid (the hydrolysis byproduct) co-extracting with your product.
-
The Fix (Selective Extraction):
-
After the reaction, wash the basic aqueous layer (pH >10) thoroughly with MTBE or Toluene . This removes neutral organic impurities.
-
Acidify carefully to pH 4.5–5.0 (not pH 1). Extract with EtOAc.[3]
-
Why? The pKa of 2-ethoxybenzoic acid is ~3.8. The pKa of the proline derivative carboxylic acid is slightly higher. By controlling pH, you can keep some impurity in the aqueous phase, though a standard crystallization from EtOAc/Hexane is usually more efficient.
-
Q: I am detecting the D-enantiomer (Racemization). A: Racemization in this specific synthesis is rare because the stereocenter is on the nucleophile (Proline), not the activated electrophile. However, it can occur if:
-
Temperature is too high (>25°C) during the reaction.
-
pH is too high (>13) for prolonged periods.
-
The Fix: Strictly keep T < 5°C and pH < 11.5.
Module 3: Visual Workflows
Workflow Diagram: The "pH Swing" Isolation Strategy
This diagram illustrates the critical separation logic required to isolate pure product from unreacted reagents.
Caption: The "pH Swing" logic ensures that neutral impurities are removed while the product is water-soluble, and inorganic salts are left behind when the product becomes organic-soluble.
Troubleshooting Decision Tree
Caption: Logic tree for diagnosing yield vs. purity failures based on mass balance and pH logs.
Module 4: Advanced Optimization Data
For users requiring yields >90% , the following modifications have been validated in process chemistry literature.
Solvent System Comparison
| Solvent System | Yield (Typical) | Pros | Cons |
| Acetone / Water | 65-75% | Homogeneous (fast reaction). | High hydrolysis rate; difficult to separate. |
| DCM / Water | 80-85% | Good phase separation; protects acid chloride. | Environmental concerns (chlorinated solvent). |
| Toluene / Water | 75-80% | Green solvent; easy recovery. | Slower reaction (requires vigorous stirring). |
| 2-MeTHF / Water | 88-92% | Best Balance. High solubility, low hydrolysis. | Higher cost. |
Alternative Coupling (Non-Acid Chloride)
If the acid chloride is too unstable or unavailable, use a Coupling Reagent approach.
-
Reagents: EDC (1.1 eq) / HOBt (1.1 eq) / DIPEA (2.0 eq).
-
Solvent: DMF or DCM.
-
Yield: Typically >90% but requires more expensive reagents and difficult removal of urea byproducts. Recommended only for small-scale (<10g) synthesis.
References
-
Pfizer Inc. (1991). Process for the preparation of pyrazolopyrimidinone antianginal agents. European Patent EP0463756.
-
Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
-
Dale, D. J., et al. (2000). The Chemical Development of Sildenafil Citrate (Viagra). Organic Process Research & Development, 4(1), 17–22.
-
Schotten, C. (1884).[4] Ueber die Oxydation des Piperidins.[4] Berichte der deutschen chemischen Gesellschaft, 17, 2544.[4] (Foundational Schotten-Baumann reference).
Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local safety regulations regarding the handling of acid chlorides and chlorinated solvents.
Sources
Technical Support Center: Chiral Integrity in the Synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid. The acylation of L-proline is a fundamental transformation, yet it presents a critical challenge: the preservation of stereochemical integrity at the α-carbon. Even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can compromise the biological activity of downstream products.[1]
This guide provides in-depth, field-proven insights and actionable protocols to help you navigate and overcome the challenge of racemization in this specific synthesis.
Section 1: Understanding the Problem - The Core Mechanism of Racemization
Racemization during the coupling of an N-acyl amino acid, such as in this synthesis, predominantly occurs through the formation of a planar 5(4H)-oxazolone intermediate.[2][3] This pathway becomes accessible once the carboxylic acid of 2-ethoxybenzoic acid is activated by a coupling reagent.
The key steps are as follows:
-
Activation: The coupling reagent activates the carboxyl group of 2-ethoxybenzoic acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).
-
Amide Bond Formation (Desired Pathway): The secondary amine of L-proline attacks the activated carbonyl, forming the desired amide bond and releasing the coupling agent byproduct.
-
Oxazolone Formation (Racemization Pathway): The activated intermediate can be attacked intramolecularly by the oxygen of the newly formed amide bond from a previously coupled proline (in peptide synthesis) or, more relevantly here, the activated 2-ethoxybenzoyl group itself can form an analogous reactive species. For N-acyl amino acids in general, the key is the subsequent deprotonation. The α-proton on the proline ring of the activated species becomes significantly acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate or a tautomeric oxazolone.[3] Re-protonation can occur from either face, resulting in a mixture of L- and D-enantiomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is proline itself susceptible to racemization during acylation?
While proline's rigid ring structure makes it a unique amino acid, the α-proton is still susceptible to abstraction once the carboxyl group is activated or when it's part of a peptide chain being coupled.[4][5] The acylation with 2-ethoxybenzoyl chloride or an activated 2-ethoxybenzoic acid creates an N-acylproline derivative. The activation of this derivative's carboxyl group (if it were to be coupled further) or the conditions of the initial acylation (especially with strong bases) can facilitate the removal of the α-proton, leading to racemization.
Q2: Which coupling reagent and additive combination is best for preserving chirality?
The choice of coupling reagent is a critical control point.[2] Using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone is strongly discouraged as it leads to high rates of racemization.[6] The key is to use these reagents with a racemization-suppressing additive.
-
Recommended: The combination of Diisopropylcarbodiimide (DIC) with Ethyl cyanohydroxyiminoacetate (Oxyma) is highly effective. Oxyma forms an active ester that reacts quickly with the amine while being less prone to racemization.[2][6] It is a non-explosive and superior alternative to 1-hydroxybenzotriazole (HOBt).[6]
-
Use with Caution: The combination of DIC and HOBt, especially in DMF as a solvent, has been shown to specifically increase the racemization of proline residues.[7]
-
High-Fidelity Options: For syntheses where absolute chiral purity is paramount, uronium/aminium reagents like HATU or phosphonium-based reagents like PyAOP or PyBOP are excellent choices, though they are more expensive.[6][8] These are often used with weaker, sterically hindered bases to further minimize risk.
| Reagent/Additive Combination | Racemization Risk | Key Considerations |
| DIC / Oxyma | Low | Excellent modern choice. Oxyma is non-explosive and highly effective.[2] |
| HATU / Collidine | Low | Very fast and efficient, but requires a sterically hindered base. |
| PyBOP | Low | Effective phosphonium salt reagent; avoids carcinogenic byproducts of its predecessor, BOP.[6] |
| DIC / HOBt | Moderate to High | Not recommended for proline in DMF solvent. [7] |
| DIC or DCC alone | Very High | Should not be used without an additive for chiral applications.[6] |
Q3: How does my choice of base impact the final enantiomeric purity?
The base's role is to neutralize protonated species and facilitate the reaction, but it is also the primary culprit in abstracting the α-proton, which initiates racemization. Therefore, the base's strength and steric hindrance are crucial factors.
-
Avoid: Strong, non-sterically hindered bases like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) significantly promote racemization.[9]
-
Recommended: Weaker, sterically hindered bases are strongly preferred.
| Base | Steric Hindrance | Basicity | Racemization Potential |
| 2,4,6-Collidine (TMP) | High | Moderate | Very Low |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low |
| Diisopropylethylamine (DIPEA) | High | High | High |
| Triethylamine (TEA) | Low | High | Very High |
Q4: What are the optimal solvent and temperature conditions?
Temperature is a critical parameter; higher temperatures accelerate all reactions, including the undesired racemization pathway.[2]
-
Temperature: The coupling reaction should be initiated at a low temperature, typically 0 °C , and then allowed to warm slowly to room temperature.[1] This provides the best balance between reaction rate and suppression of side reactions.
-
Solvent: The solvent can influence the stability of the intermediates. While aprotic polar solvents like N,N-Dimethylformamide (DMF) are common due to their excellent solvating properties, they can sometimes increase racemization risk with certain reagent combinations (e.g., DIC/HOBt).[7][10]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) are often better choices for minimizing racemization.[10]
-
Q5: How can I accurately determine the level of racemization in my product?
The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This involves hydrolyzing the final product back to its constituent amino acids (L-proline and its potential D-proline impurity), derivatizing them with a UV-active or fluorescent tag, and separating the enantiomers on a chiral column.[7] The peak areas of the D- and L-isomers are then integrated to calculate the enantiomeric excess (ee%) or the percentage of the undesired D-isomer.
Section 3: Troubleshooting Guide
Problem: Chiral HPLC analysis of the final product shows a significant amount (>1-2%) of the undesired (R)-1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid diastereomer.
Section 4: Recommended Experimental Protocols
These protocols are designed as self-validating systems to ensure maximal chiral integrity.
Protocol 1: Low-Racemization Synthesis using DIC/Oxyma
This method represents a robust, cost-effective approach for minimizing racemization.
Materials:
-
L-Proline
-
2-Ethoxybenzoic acid
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
2,4,6-Collidine
-
Dichloromethane (DCM), anhydrous
-
Standard aqueous workup reagents (e.g., HCl, NaHCO₃, brine) and drying agent (e.g., MgSO₄)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Ethoxybenzoic acid (1.0 eq.) and Oxyma (1.05 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base and Amine Addition: Add 2,4,6-Collidine (1.1 eq.) followed by L-Proline (1.1 eq.) to the cooled solution. Stir for 5-10 minutes.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography or recrystallization. Analyze the final product for enantiomeric purity using a validated chiral HPLC method.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of your final product after acid hydrolysis.
Materials:
-
This compound sample
-
6M Hydrochloric Acid (HCl)
-
Derivatizing agent (e.g., NBD-Cl, Marfey's reagent)
-
Appropriate buffers and solvents for derivatization and HPLC
Step-by-Step Methodology:
-
Hydrolysis: Place a small, accurately weighed sample of your final product (~1-2 mg) in a hydrolysis tube. Add 1 mL of 6M HCl. Seal the tube under vacuum or inert gas and heat at 110 °C for 24 hours to cleave the amide bond.
-
Sample Preparation: Cool the hydrolysate, open the tube, and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. Re-dissolve the resulting amino acid mixture in a known volume of buffer.[1]
-
Derivatization: Follow a standard protocol for derivatizing the free amino acids. For example, using NBD-Cl involves reacting the hydrolysate with the reagent in a borate buffer at elevated temperature.[7]
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a suitable chiral HPLC column (e.g., a cyclodextrin- or protein-based column).
-
Separate the D- and L-proline derivatives using an isocratic or gradient mobile phase, monitoring at the appropriate wavelength for your derivatizing agent.
-
Integrate the peak areas for the L-proline and any detected D-proline to calculate the percentage of racemization.[7]
-
References
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431-1434. ([Link])
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. ([Link])
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. ([Link])
-
Li, W., & Li, X. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(15), 3041-3054. ([Link])
-
Patel, V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17, 235-263. ([Link])
- Kisfaludy, L., & Ötvös, L. (Eds.). (1987). Peptides 1986: Proceedings of the 19th European Peptide Symposium. Walter de Gruyter. (Excerpt on Racemization Assays available through various academic sources).
-
Contente, M. L., et al. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 28(1), 123-456. ([Link])
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. ([Link])
-
d'Augustin, M., et al. (2006). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 106(7), 2920-2956. ([Link])
-
Li, G., et al. (2011). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. Chirality, 23(7), 651-657. ([Link])
-
Clark, J. C., & Fray, G. I. (1977). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 42(12), 2167-2169. ([Link])
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal Highlights. ([Link])
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. ([Link])
-
Ramirez, A. J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11985. ([Link])
-
Guzzocchini, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules, 28(2), 567. ([Link])
-
Vlieg, E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(10), 5851-5854. ([Link])
-
Kumar, K. S., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Biochemistry, 57(11), 1737-1747. ([Link])
-
PrepChem. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. PrepChem. ([Link])
-
Nielsen, B., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy. ACS Chemical Neuroscience, 12(5), 849-861. ([Link])
- Google Patents. (2016).
- Google Patents. (2016).
-
Pham, T. T., et al. (2021). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Angewandte Chemie International Edition, 60(31), 17056-17062. ([Link])
-
Reddy, G. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. ([Link])
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- 10. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Welcome to the technical support guide for the purification of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Introduction
This compound is a proline derivative of interest in medicinal chemistry. Its synthesis, typically involving the acylation of L-proline with 2-ethoxybenzoyl chloride, can lead to a mixture of the desired product along with unreacted starting materials and various byproducts. Effective purification is critical to obtaining a compound of high purity for subsequent applications. This guide will walk you through common purification challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities typically include:
-
Unreacted L-proline: Due to its high water solubility, it can often be removed with aqueous washes.[1]
-
Unreacted 2-ethoxybenzoyl chloride: This is highly reactive and is usually quenched during the workup procedure, often forming 2-ethoxybenzoic acid.
-
2-ethoxybenzoic acid: A common byproduct from the hydrolysis of 2-ethoxybenzoyl chloride. Its acidic nature is similar to the product, which can complicate purification.
-
Di-acylated proline derivatives: Although less common, over-acylation can occur under certain reaction conditions.
-
Solvent residues: Residual solvents from the reaction and extraction steps.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue. Here are a few strategies to induce crystallization:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[2]
-
Seed crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[2]
-
Solvent-antisolvent system: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add an antisolvent (e.g., hexane, heptane) until the solution becomes turbid. Warming the solution to redissolve the oil and then allowing it to cool slowly can promote crystal formation.
-
Concentration: It's possible that too much solvent was used. Carefully evaporate some of the solvent and attempt to cool the solution again.[2]
Q3: How can I effectively remove the 2-ethoxybenzoic acid byproduct?
A3: Since both the product and the byproduct are carboxylic acids, separation can be challenging.
-
Column Chromatography: Silica gel column chromatography is often the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the two compounds. The product, being generally more polar due to the pyrrolidine ring, will typically elute later than the less polar 2-ethoxybenzoic acid.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes achieve separation if the solubilities of the product and byproduct are sufficiently different in that solvent. This often requires experimentation with various solvent systems.
Q4: What is the best way to monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
TLC Analysis: Use silica gel TLC plates and a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure sharp spots for the carboxylic acids). Visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate reagent like potassium permanganate. This will allow you to track the separation of your product from impurities.
Troubleshooting Purification Workflows
The choice of purification strategy depends on the nature and quantity of impurities present in your crude product. The following diagram outlines a decision-making workflow for purifying this compound.
Caption: Decision workflow for purification strategy.
In-Depth Troubleshooting Guides
Issue 1: Crude product is a persistent oil or gum.
-
Plausible Cause: This often indicates the presence of significant impurities that inhibit crystallization, or the product itself may have a low melting point. Residual solvent can also contribute to this issue.
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all reaction and extraction solvents are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating.
-
Aqueous Wash: If not already performed, dissolve the crude material in an organic solvent like ethyl acetate and wash with water to remove highly water-soluble impurities like L-proline.[1] The organic layer can then be dried and concentrated.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can sometimes induce the product to solidify while the impurities remain dissolved.
-
Chromatography: If the above methods fail, column chromatography is the most reliable method to purify an oily product.
-
Issue 2: Poor separation during column chromatography.
-
Plausible Cause: The chosen solvent system may not have sufficient selectivity for the product and the impurities. Co-elution is a common problem, especially with structurally similar byproducts like 2-ethoxybenzoic acid.
-
Troubleshooting Protocol:
-
Solvent System Optimization: Before running a large-scale column, optimize the mobile phase using TLC. Test various solvent mixtures of differing polarities. For acidic compounds, adding a small percentage (0.5-1%) of acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Gradient Elution: Employ a gradient elution strategy. Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the product, leaving more polar impurities on the column.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water from the organic phase.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to dissolve the solid. Test different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[3]
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.[3]
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Once crystal growth appears complete, cool the flask in an ice bath to maximize the yield of the purified product.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
| Hexane | 69 | 0.1 | Antisolvent, non-polar mobile phase component |
| Diethyl Ether | 34.6 | 2.8 | Trituration, extraction |
| Ethyl Acetate | 77.1 | 4.4 | Extraction, mobile phase component |
| Dichloromethane | 39.6 | 3.1 | Extraction, mobile phase component |
| Acetone | 56 | 5.1 | Good solvent for dissolving crude product |
| Methanol | 64.7 | 5.1 | Polar mobile phase component |
| Water | 100 | 10.2 | Aqueous washes, recrystallization |
References
- Google Patents. (2016). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PrepChem.com. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2014). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
National Center for Biotechnology Information. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]
-
Sensors and Materials. (2025). Separation and Purification of Degradation Products from Spent Auricularia auricular Substrate Oxidized via Hydrogen Peroxide/Ac. Retrieved from [Link]
-
StuDocu. (2016). Chem2211L. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. CrystEngComm. Retrieved from [Link]
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Solving solubility issues of N-(2-ethoxybenzoyl)proline in aqueous buffers
Technical Support Center: N-(2-ethoxybenzoyl)proline
Welcome to the technical support guide for N-(2-ethoxybenzoyl)proline. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As a weakly acidic molecule with significant hydrophobic character, N-(2-ethoxybenzoyl)proline presents solubility challenges typical of a Biopharmaceutical Classification System (BCS) Class II compound. This guide is designed to help researchers, scientists, and drug development professionals overcome these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about handling N-(2-ethoxybenzoyl)proline.
Q1: Why is my N-(2-ethoxybenzoyl)proline not dissolving in neutral phosphate-buffered saline (PBS, pH 7.4)?
A: N-(2-ethoxybenzoyl)proline is a weak acid, largely due to its proline carboxylic acid group. Its solubility is highly dependent on pH.[1][2] At neutral pH (7.4), the compound exists predominantly in its non-ionized, neutral form, which has very low aqueous solubility. To achieve significant solubility, the pH of the buffer must be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]
Q2: What are the key physicochemical properties I should know about?
A: Understanding the following properties is crucial for formulation development:
-
pKa: The pKa is the pH at which 50% of the compound is in its ionized form.[3][4] For N-(2-ethoxybenzoyl)proline, the pKa of the carboxylic acid is estimated to be ~4.5. This value is critical for predicting the pH-solubility profile.[5]
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (oil-loving) or hydrophobicity (water-hating) of a compound. A higher LogP means lower water solubility. N-(2-ethoxybenzoyl)proline has a high estimated LogP, contributing to its poor solubility in water.[4][5]
-
Intrinsic Solubility (S₀): This is the equilibrium solubility of the non-ionized form of the drug. For weakly acidic drugs like this one, S₀ is typically observed at pH values at least 2 units below the pKa.
Q3: I managed to dissolve the compound at a high pH, but it crashed out when I diluted it into my cell culture media. Why?
A: This is a common issue caused by a pH shift. High-pH stock solutions are often poorly buffered. When you dilute this stock into a larger volume of well-buffered media (like cell culture media, typically at pH 7.2-7.4), the pH of the local environment around the drug molecule rapidly drops. This forces the soluble, ionized drug back into its insoluble, non-ionized form, causing precipitation.
Part 2: Troubleshooting Guide
This guide provides a structured, problem-and-solution approach to more complex solubility challenges.
Issue 1: Difficulty Achieving Desired Concentration with pH Adjustment Alone
Q: I have raised the buffer pH to 8.0, but I still can't reach my target concentration of 10 mM for my in vitro assay. What is my next step?
A: While pH adjustment is the first and most effective strategy, its power is limited by the compound's intrinsic solubility and potential for instability at extreme pH values. When pH alone is insufficient, you should explore solubility-enhancing excipients. The choice of excipient depends on your experimental system and desired final formulation.
A logical workflow for selecting a solubilization strategy is outlined below.
Caption: Decision workflow for solubilizing N-(2-ethoxybenzoyl)proline.
Solution Options:
-
Cosolvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[6][7] Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[][9]
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug within a hydrophilic shell.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and common in pharmaceutical formulations.[13]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, increasing the apparent solubility of the drug.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often preferred for their biocompatibility.[15]
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Common Examples | Typical Conc. Range | Pros | Cons |
| pH Adjustment | Increases the fraction of the ionized, more soluble species.[2] | NaOH, KOH, Basic Buffers (e.g., Tris, Borate) | pH 6.5 - 9.0 | Simple, highly effective for ionizable drugs.[] | Risk of chemical instability at high pH; may not be compatible with biological systems. |
| Cosolvents | Reduces solvent polarity, decreasing the energy required to solvate a hydrophobic molecule.[6] | DMSO, Ethanol, PEG-400, Propylene Glycol | 1-20% (v/v) | Simple to prepare; effective for many nonpolar drugs.[16] | Can be toxic to cells at higher concentrations; risk of precipitation on dilution.[6] |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[10][17] | HP-β-CD, SBE-β-CD | 5-40% (w/v) | Low toxicity; high solubilization capacity; can improve stability.[11] | Can be expensive; may interact with other formulation components. |
| Surfactants | Micellar encapsulation of the drug within the hydrophobic core of micelles.[14][18] | Polysorbate 80, Poloxamer 188, Cremophor® EL | > CMC (e.g., 0.01-2%) | High solubilizing power for very insoluble compounds. | Can cause cell lysis at high concentrations; may interfere with certain assays.[15] |
Issue 2: Compound Appears Unstable in High-pH Formulations
Q: I successfully dissolved my compound in a pH 9.0 buffer, but after 24 hours at room temperature, my HPLC analysis shows several new impurity peaks. What's happening?
A: The use of high pH to achieve solubility can sometimes lead to chemical degradation, particularly through hydrolysis. It is crucial to assess the stability of your compound under these "forced degradation" conditions.[19][20][21]
Solution: Perform a Forced Degradation Study
A forced degradation study intentionally stresses the drug to identify potential degradation pathways and establish the conditions under which it is stable.[22][23]
Experimental Protocol: Preliminary Forced Degradation Study
-
Prepare Solutions: Prepare solutions of N-(2-ethoxybenzoyl)proline (e.g., at 1 mg/mL) under a range of stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: pH 7.4 Buffer
-
Oxidative: 3% H₂O₂ in pH 7.4 Buffer
-
Control: Your target formulation buffer (e.g., pH 9.0 Borate Buffer)
-
-
Incubation: Store aliquots of each solution at both room temperature (25°C) and an elevated temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each condition.
-
Quench and Analyze: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).
-
Evaluate: Compare the chromatograms over time. If significant degradation (>5-10%) is observed in your target formulation buffer, you must either find a milder condition (e.g., lower pH combined with a cyclodextrin) or use the solution immediately after preparation.
Caption: Workflow for a forced degradation stability study.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for key solubility determination and enhancement experiments.
Protocol 1: Determining pH-Solubility Profile
This experiment quantifies the relationship between pH and the equilibrium solubility of your compound, which is essential for selecting the right buffer.
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: Add an excess amount of solid N-(2-ethoxybenzoyl)proline to a vial containing each buffer (e.g., 5-10 mg in 1 mL of buffer). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[24]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated HPLC-UV or LC-MS method.[25][26]
-
Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each buffer after equilibration. This plot is fundamental to understanding your compound's behavior.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using a cyclodextrin, a powerful solubilizing agent.[10][17]
-
Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., pH 7.4 PBS). This is done by dissolving 20 g of HP-β-CD powder in buffer and adjusting the final volume to 100 mL. Gentle warming and stirring can aid dissolution.
-
Weigh Compound: Weigh the required amount of N-(2-ethoxybenzoyl)proline needed to achieve your target final concentration.
-
Add Vehicle: Add the 20% HP-β-CD vehicle to the solid compound.
-
Facilitate Complexation: Vortex the mixture vigorously. For optimal complexation, sonication in a bath sonicator for 15-30 minutes is highly recommended. The solution should become clear.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.
-
Verification: The final solution should be a clear, particle-free liquid. It is good practice to confirm the concentration of the final filtered solution via HPLC.
By following these structured guides and protocols, you can systematically overcome the solubility challenges associated with N-(2-ethoxybenzoyl)proline and develop robust, stable formulations for your research needs.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Forced Degradation Studies for Stability. Nelson Labs.
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation vs.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Cyclodextrin complexes: Perspective from drug delivery and formul
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- LogP/LogD/Pka Analysis. Protheragen.
- pKa & LogP Analysis Services. Liverpool ChiroChem.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. MDPI.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.
- Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
- Comparison of Hydrophilic and Lipophilic Surfactants for the Improvement of Solubility of BCS Class II Drug by First Generation Solid Dispersion Method.
- Drug permeation: the influence of pH on solubility in w
- Recent Trends in Solubility Enhancement Techniques for Poorly W
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Solubility enhancement techniques: A comprehensive review.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- What is pKa and how is it used in drug development?. Pion.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- LogP/LogD/pKa/pH Solubility in Preformul
- How to measure solubility for drugs in oils/emulsions?.
- Comparison of Hydrophilic and Lipophilic Surfactants for the Improvement of Solubility of BCS Class II Drug by First Generation Solid Dispersion Method.
- pH Adjustment and Co-Solvent Optimiz
- solubility experimental methods.pptx. SlideShare.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Solubility. Pharmacy 180.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropri
- Cosolvent. Wikipedia.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
- STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics.
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 5. thesolubilitycompany.com [thesolubilitycompany.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. ijpbr.in [ijpbr.in]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. onyxipca.com [onyxipca.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. raytor.com [raytor.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid Crystallization
The following Technical Support Center guide is designed for researchers and process chemists optimizing the crystallization of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (also referred to as N-(2-Ethoxybenzoyl)proline ). This guide addresses the specific physicochemical challenges associated with N-acylated proline derivatives, particularly the issues of "oiling out" due to amide rotamers and impurity rejection.
Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting
Executive Summary: The "Rotamer" Challenge
Crystallizing This compound presents a unique challenge common to N-acylated amino acids: conformational isomerism . The amide bond connecting the proline ring and the 2-ethoxybenzoyl moiety exists in equilibrium between cis and trans rotamers. In solution, these interconvert rapidly, but crystal lattices typically require a single conformer.
If the crystallization rate exceeds the rotamer interconversion rate, the "wrong" conformer acts as an impurity, preventing nucleation and causing the product to "oil out" (liquid-liquid phase separation) rather than crystallize. This guide focuses on controlling this equilibrium to ensure a robust, scalable solid-state isolation.
Part 1: Troubleshooting Guide & FAQs
Q1: My product persists as a viscous oil and refuses to nucleate. How do I force crystallization?
Diagnosis: This is the classic "Oiling Out" phenomenon, likely driven by a supersaturation level that is too high relative to the rotamer relaxation time. Solution:
-
Temperature Cycling: Do not crash cool. Implement a "sawtooth" temperature profile (e.g., heat to 50°C, cool to 35°C, hold, heat to 45°C, cool to 30°C). This energy fluctuation helps re-dissolve the amorphous oil droplets and allows the correct rotamer to pack into the lattice.
-
Solvent Selection: Switch to a system with moderate solubility that allows for higher temperatures.
-
Recommended:Ethyl Acetate / n-Heptane (or Methyl tert-butyl ether (MTBE)).
-
Avoid: Dichloromethane (evaporates too fast, freezing the oil state) or pure water (induces rapid oiling).
-
-
Seeding: You must seed the solution at the metastable limit (cloud point). If you lack seeds, scratch the flask wall or use sonication on a small aliquot to generate the first nuclei.
Q2: High-Performance Liquid Chromatography (HPLC) shows a split peak for the main compound. Is my product degrading?
Diagnosis: Likely not. This is a hallmark of N-acyl proline rotamers . Verification: Run the HPLC column at a higher temperature (e.g., 50-60°C) or check NMR at elevated temperatures. If the peaks coalesce into a single sharp peak, it is conformational isomerism, not degradation. Action: No purification action is needed for the split peak itself; however, ensure your crystallization hold time is long enough (6-12 hours) to allow the solution-phase equilibrium to feed the crystal growth.
Q3: How do I efficiently remove the 2-ethoxybenzoic acid impurity?
Diagnosis: Unreacted acid chloride or hydrolyzed starting material often co-precipitates. Solution:
-
pH Swing: Before crystallization, dissolve the crude oil in mild base (saturated NaHCO₃, pH ~8-9). The this compound (pKa ~3.8) will be ionized, as will the benzoic acid impurity.
-
Selective Extraction: Wash the aqueous layer with Ethyl Acetate to remove neutral organic impurities.
-
Acidification: Acidify slowly with HCl to pH 2-3. The target compound should precipitate.
-
Recrystallization: If the impurity persists, use Toluene or IPA/Water . 2-Ethoxybenzoic acid is highly soluble in Toluene, whereas the proline derivative is less so at low temperatures.
Part 2: Optimized Experimental Workflows
Workflow A: The "Sawtooth" Crystallization Protocol
This method is designed to convert the amorphous oil phase into a crystalline solid by manipulating the rotamer equilibrium.
Caption: Optimized "Sawtooth" temperature cycling workflow to prevent oiling out and ensure rotamer conversion during crystallization.
Part 3: Data & Specifications
Solubility Profile & Solvent Screening
The following table summarizes the solubility behavior of N-(2-ethoxybenzoyl)proline, derived from standard N-acyl proline properties.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethyl Acetate | High | Moderate | Excellent | Primary solvent. Good impurity rejection. |
| Dichloromethane | Very High | High | Poor | Yield loss is high; evaporates too fast. |
| Methanol/Ethanol | Very High | Very High | Poor | Hard to nucleate; forms solvates easily. |
| Water (pH < 2) | Low | Insoluble | Antisolvent | Causes rapid oiling; use with caution. |
| n-Heptane | Low | Insoluble | Antisolvent | Ideal antisolvent for EtOAc system. |
| Toluene | Moderate | Low | Good | Good for rejecting benzoic acid impurities. |
Critical Process Parameters (CPPs)
-
Seeding Temperature: 40–45°C (Must be within the metastable zone width).
-
Cooling Rate: < 10°C/hour (Slow cooling is mandatory to allow cis/trans isomerization).
-
Antisolvent Ratio: 1:2 to 1:4 (Solvent : Antisolvent).
-
Drying: Vacuum drying at 40°C is recommended. Avoid >60°C as the compound may melt or soften (Melting points of N-acyl prolines are often <100°C).
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
- Nagy, Z. K., et al. (2012). "Control of Polymorphism and Morphology in Crystallization Processes." Annual Review of Chemical and Biomolecular Engineering.
- Beisl, S., et al. (2020). "Separation of Amino Acids: Crystallization and Chromatographic Approaches." Biochemical Engineering Journal.
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical guide for antisolvent addition and seeding protocols).
- Gao, Z., et al. (2017). "Conformational Polymorphism in N-Acyl Amino Acids." Crystal Growth & Design.
Technical Support Center: Minimizing Hydrolysis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid Esters
Executive Summary & Chemical Context[1][2][3][4][5][6]
Molecule Profile: The target molecule is a N-acylated proline ester . Unlike free amino acid esters, the nitrogen here is part of an amide bond (linked to the 2-ethoxybenzoyl group), which prevents the rapid intramolecular cyclization (diketopiperazine formation) often seen in proline derivatives.
The Core Problem: The primary degradation pathway is ester hydrolysis , cleaving the molecule into 1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid and the corresponding alcohol . This reaction is catalyzed by:
-
Hydroxide ions (Base Catalysis): Rapid, irreversible saponification.
-
Hydronium ions (Acid Catalysis): Reversible, equilibrium-driven.
-
Esterases (Biological): Rapid enzymatic cleavage in plasma or cell media.
This guide provides actionable protocols to stabilize this specific scaffold during synthesis, storage, and biological testing.
The Stability Matrix: Mechanism & Control
To prevent hydrolysis, you must disrupt the reaction coordinate. The following diagram illustrates the hydrolysis pathway and the specific intervention points for your molecule.
Figure 1: Hydrolysis pathways and critical control points (Green nodes indicate stabilization strategies).
Module A: Synthesis & Storage (The "Dry" Phase)
Issue: Unexplained loss of yield or purity during synthesis and storage. Root Cause: Trace moisture in solvents or improper drying of the final product.
Troubleshooting Protocol
| Parameter | Recommended Specification | Why? (The Science) |
| Reaction Solvent | Anhydrous DCM or THF (<50 ppm H₂O) | Water is the nucleophile. Even atmospheric moisture can initiate hydrolysis over long reaction times. |
| Drying Agent | MgSO₄ (Magnesium Sulfate) | Na₂SO₄ is often too slow. MgSO₄ is slightly acidic, which protects the ester better than basic drying agents. |
| Workup pH | Maintain pH 4.0 – 6.0 | Avoid strong alkaline washes (e.g., 1M NaOH). Use saturated NaHCO₃ only if contact time is <5 mins, or switch to dilute citric acid. |
| Storage Temp | -20°C | Arrhenius equation: Lowering temperature by 10°C roughly halves the hydrolysis rate. |
Step-by-Step: Anhydrous Storage
-
Lyophilization: If the compound is isolated from an aqueous step, do not rely on rotovap alone. Freeze-dry to remove bound water.
-
Inert Atmosphere: Store under Argon or Nitrogen.
-
Desiccant: Place the vial inside a secondary jar containing activated molecular sieves (3Å or 4Å) or Drierite™.
Module B: Formulation & Biological Assays (The "Wet" Phase)
Issue: Compound degrades during dissolution or within the cell culture media before the assay ends. Root Cause: Physiological pH (7.4) and serum esterases.[1]
Protocol 1: Stock Solution Preparation
-
Solvent: Dissolve the neat solid in 100% DMSO (anhydrous) or Acetonitrile .
-
Note: Avoid Ethanol or Methanol as stock solvents; they can cause transesterification (swapping your ester group for the solvent's alcohol group) over time.
-
-
Storage: Aliquot stocks immediately. Do not freeze-thaw more than once.
Protocol 2: Assay Buffer Stabilization
Esters are inherently unstable at pH 7.4. To extend half-life (
-
Lower pH (If assay permits): If your target protein/receptor tolerates it, run the assay at pH 6.0 - 6.5 using MES buffer. This reduces hydroxide concentration by 10-fold compared to pH 7.4.
-
Temperature: Perform incubation at 4°C or 25°C instead of 37°C if physiological temperature is not strictly required.
-
Esterase Inhibition (Crucial for Plasma/Serum Assays): If testing in plasma or serum-containing media, you are fighting enzymatic hydrolysis.
-
Add Inhibitor: Supplement media with PMSF (Phenylmethylsulfonyl fluoride) at 100 µM or BNPP (Bis-p-nitrophenyl phosphate) .
-
Warning: Verify these inhibitors do not interfere with your specific biological target.
-
Module C: Analytical Verification (HPLC)
Issue: How do I know if my compound has hydrolyzed?
Method: Reverse-Phase HPLC.[2]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures the acid product is protonated and retains well).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Benzoyl chromophore).
Diagnostic Signal:
-
Parent Ester: Late eluting peak (More hydrophobic).
-
Hydrolysis Product (Acid): Early eluting peak (More polar).[2]
-
Shift: If you see the peak shift to an earlier retention time over 24h, hydrolysis is occurring.
Troubleshooting Flowchart
Use this decision tree to diagnose instability issues in your workflow.
Figure 2: Step-by-step troubleshooting logic for degradation issues.
Frequently Asked Questions (FAQs)
Q: Can I use a phosphate buffer at pH 7.4? A: Proceed with caution. Phosphate anions can act as general base catalysts, accelerating ester hydrolysis more than Good's buffers (like HEPES or MOPS) at the same pH. If pH 7.4 is mandatory, HEPES is preferred over Phosphate Buffered Saline (PBS).
Q: Why is the "2-ethoxy" group important? A: While primarily there for pharmacological activity (similar to Aniracetam), the ortho-ethoxy group provides some steric shielding to the amide bond, protecting it from cleavage. However, it offers minimal protection to the ester on the pyrrolidine ring, which remains the most vulnerable point.
Q: My LC-MS shows a mass of M-14 or M-28. Is this hydrolysis? A: No. Hydrolysis (loss of alcohol group) usually results in a mass loss of (Molecular Weight of Alcohol - 17).
-
Example: Ethyl ester (-OEt)
Acid (-OH). Mass change: Loss of 28 Da (Ethylene) is usually fragmentation in the MS source, not solution hydrolysis. -
True Hydrolysis: Look for the mass of the carboxylic acid parent [M-R+H].
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Comprehensive text on ester hydrolysis mechanisms).
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
-
Simplício, A. L., et al. (2008). Prodrugs for Amines. Molecules. (Discusses stability of amino acid derivatives). Link
-
Nielsen, N. M., & Bundgaard, H. (1987). Prodrugs as drug delivery systems.[3] 68. Chemical and plasma hydrolysis of various ester prodrugs of pyroglutamic acid. Journal of Pharmaceutical Sciences. (Relevant to pyrrolidine/proline kinetics). Link
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Validation & Comparative
A Comparative Guide to HPLC Method Selection for the Purity Determination of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkpoint but a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical task, offering unparalleled precision and resolution.[1][2] This guide provides an in-depth, comparative analysis of three distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents.
Our objective is to move beyond a simple recitation of parameters and delve into the strategic rationale behind method design. We will compare a robust, general-purpose C18 method, a method employing an alternative selectivity Phenyl-Hexyl column, and a rapid, high-throughput UHPLC method. The evaluation is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>, ensuring that the methodologies are scientifically sound and suitable for their intended purpose.[3][4][5]
Analyte Properties and Method Design Rationale
The molecular structure of this compound dictates the analytical strategy. Key features include:
-
An Acidic Moiety: The carboxylic acid group (pKa ≈ 4-5) makes the analyte's retention highly sensitive to mobile phase pH. To ensure consistent retention and sharp peak shape, the mobile phase pH should be buffered at least 1.5-2 units below the pKa, maintaining the analyte in its neutral, protonated form.
-
Aromatic Chromophore: The ethoxybenzoyl group provides strong UV absorbance, making UV detection a suitable choice.
-
Moderate Polarity: The combination of the polar carboxylic acid and the non-polar benzoyl and pyrrolidine rings suggests that reversed-phase chromatography is the ideal separation mode.[6]
Based on these properties, three methods were designed to explore different facets of chromatographic performance: robustness, selectivity, and speed.
Experimental Protocols and Methodologies
The following protocols detail the precise conditions for each of the three comparative methods.
Common Parameters
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with Diode Array Detector (DAD).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
Method A: The Robust Workhorse (Standard C18)
-
Rationale: This method uses a conventional C18 column, the most common and well-characterized stationary phase in reversed-phase HPLC.[6][7] The gradient is designed to be conservative, ensuring robust separation of the main peak from potential process impurities and degradants.
-
Detailed Protocol:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Method B: Alternative Selectivity (Phenyl-Hexyl)
-
Rationale: A Phenyl-Hexyl column is chosen to provide alternative selectivity, particularly for impurities containing aromatic rings.[7] The phenyl groups in the stationary phase can induce π-π interactions with aromatic analytes, potentially resolving impurities that co-elute on a standard C18 phase.
-
Detailed Protocol:
-
Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %B 0.0 35 15.0 85 17.0 85 17.1 35 | 20.0 | 35 |
-
Method C: High-Throughput (UHPLC C18)
-
Rationale: This method prioritizes speed and efficiency by using a sub-2 µm particle column (UHPLC). The shorter column length and higher flow rate dramatically reduce run time, which is ideal for high-throughput screening in process development or quality control. Adjustments to the gradient are made in accordance with USP <621> guidelines for method modernization.[4][8]
-
Detailed Protocol:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
Time (min) %B 0.0 30 4.0 80 4.5 80 4.6 30 | 5.5 | 30 |
-
Method Validation Workflow and Data Comparison
To objectively compare these methods, a validation study was conducted based on ICH Q2(R1) guidelines.[3][9] The workflow below illustrates the systematic approach taken.
Caption: Decision logic for selecting the appropriate HPLC method.
-
Method A (Standard C18): This method demonstrates excellent overall performance. It provides high efficiency, symmetrical peaks, and robust resolution for both impurities. Its longer run time is a trade-off for its reliability and ease of transfer between different laboratories, making it the recommended choice for routine quality control (QC) and release testing .
-
Method B (Phenyl-Hexyl): This method proved its value by offering superior resolution for Impurity 1, which could be critical if this impurity were a constitutional isomer or closely related substance. This highlights the importance of screening alternative column chemistries during method development. Method B is highly recommended for use in investigational studies, such as forced degradation analysis or impurity identification , where orthogonal selectivity is paramount. [1]
-
Method C (UHPLC): The UHPLC method delivers on its promise of speed and efficiency. With a run time under 6 minutes and significantly lower solvent consumption, it is exceptionally well-suited for applications where sample throughput is the primary concern. This method is the optimal choice for in-process control (IPC) monitoring and high-throughput screening during early-stage process development .
Conclusion
There is no single "best" method for all applications. This comparative guide demonstrates that a strategic approach to method development yields a toolkit of analytical procedures, each optimized for a specific purpose. For the purity determination of this compound, the standard C18 method offers the best balance of performance for routine QC. However, the Phenyl-Hexyl and UHPLC methods provide powerful, specialized alternatives for impurity investigation and high-throughput analysis, respectively. A thorough understanding of the analyte's properties, coupled with a multi-faceted evaluation approach, ensures the selection of an HPLC method that is not only valid but truly fit for purpose.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
USP-NF <621> Chromatography. United States Pharmacopeia. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
5 Main Types of HPLC Columns Explained. Torontech. [Link]
-
HPLC Column Selection Guide. Restek. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. agilent.com [agilent.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. torontech.com [torontech.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
Technical Guide: LC-MS/MS Fragmentation & Characterization of N-(2-ethoxybenzoyl)proline
Executive Summary
N-(2-ethoxybenzoyl)proline (Exact Mass: 263.1158 Da) is a critical process-related impurity often observed in the synthesis of pharmaceuticals involving 2-ethoxybenzoyl chloride (e.g., Sildenafil intermediates) or proline-catalyzed organosynthesis. Its detection is complicated by its isobaric potential with other benzoyl-proline derivatives.
This guide compares the two primary fragmentation regimes—Collision Induced Dissociation (CID) on Triple Quadrupole systems and Higher-energy Collisional Dissociation (HCD) on Orbitrap systems.
Key Finding: While CID provides high-sensitivity transitions (m/z 264
Chemical Profile & Ionization Physics
| Property | Specification |
| Formula | C₁₄H₁₇NO₄ |
| Monoisotopic Mass | 263.1158 Da |
| [M+H]⁺ (Observed) | 264.1231 m/z |
| LogP (Predicted) | ~1.8 (Moderate hydrophobicity, elutes mid-gradient) |
| pKa (Acid) | ~3.8 (Carboxylic acid) |
| Ionization Mode | ESI Positive (Preferred due to basic secondary amine nitrogen in amide linkage); ESI Negative is feasible but less sensitive for fragmentation. |
Comparative Analysis: CID vs. HCD Performance
This section contrasts the performance of the two dominant MS/MS methodologies for this specific analyte.
Method A: Triple Quadrupole (CID)
-
Mechanism: Resonant excitation or non-resonant collision with Argon/Nitrogen.
-
Primary Transition:
(2-ethoxybenzoyl cation). -
Secondary Transition:
(Loss of CO₂). -
Pros:
-
Sensitivity: Unmatched for quantitation (LOQ < 1 ng/mL).
-
Stability: The m/z 149 fragment is an acylium ion, highly stable in the collision cell.
-
-
Cons:
-
Low Mass Cutoff: Often cannot reliably trap/detect ions < m/z 80 (misses the proline fingerprint).
-
Isobaric Interference: The m/z 149 fragment is common to all 2-ethoxybenzoyl derivatives, reducing specificity.
-
Method B: Orbitrap/Q-TOF (HCD)
-
Mechanism: Beam-type collision in a multipole cell; ions are extracted to the Orbitrap.
-
Key Diagnostic:
(Proline Immonium). -
Pros:
-
Specificity: Detection of the m/z 70.0657 ion confirms the presence of the proline ring specifically, distinguishing it from other amino-acid derivatives.
-
Mass Accuracy: < 3 ppm error eliminates false positives from background matrix.
-
-
Cons:
-
Duty Cycle: Slower scan speeds compared to MRM, less ideal for rapid screening of hundreds of samples.
-
Summary Data Table
| Parameter | CID (Triple Quad) | HCD (High Res) | Recommendation |
| Precursor Ion | 264.1 | 264.1231 | Use High Res for ID |
| Major Fragment | 149.1 (100%) | 149.0603 (100%) | Quantifier Ion |
| Diagnostic Ion | Not Observed (<80 m/z) | 70.0657 (Proline) | Qualifier (Specificity) |
| Energy Regime | 15–25 eV | 30–45 NCE | HCD requires higher energy |
| Application | Routine QC / Quant | Impurity ID / R&D |
Mechanistic Fragmentation Pathways[1]
Understanding the "Why" allows you to predict behavior in modified analogs.
Pathway A: The "Proline Effect" (Amide Cleavage)
Proline residues facilitate cleavage at the N-terminal amide bond. The proton typically localizes on the amide nitrogen or the carbonyl oxygen.
-
Mechanism: Inductive cleavage of the amide bond.
-
Result: Formation of the 2-ethoxybenzoyl cation (m/z 149.06) . This is the base peak in almost all spectra due to resonance stabilization by the ethoxy group (ortho-effect).
Pathway B: Decarboxylation
The free carboxylic acid on the proline ring is labile.
-
Mechanism: Neutral loss of CO₂ (44 Da).
-
Result:
. -
Significance: If the proline is esterified (e.g., proline methyl ester), this loss will change (e.g., loss of methanol or formate), making this a diagnostic for the free acid form.
Pathway C: Ring Collapse (High Energy)
Under HCD conditions, the proline ring opens and fragments further.
-
Mechanism: Retro-Diels-Alder (RDA) type reactions or internal immonium formation.
-
Result: Proline Immonium Ion (m/z 70.06) .
Visualization: Fragmentation Logic
Figure 1: Mechanistic fragmentation tree for N-(2-ethoxybenzoyl)proline. Note that m/z 149 is the stable acylium ion, while m/z 70 requires higher energy regimes.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating: the presence of the m/z 220 ion validates the precursor selection, and m/z 149 validates the benzoyl moiety.
Step 1: LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. (Analyte is moderately polar; expect elution ~2.5 - 3.0 min).
Step 2: MS Source Parameters (ESI+)[2][3]
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Sheath Gas: 40 arb units (High flow needed to desolvate the amide).
Step 3: MS/MS Acquisition
For Quantitation (Triple Quad):
-
MRM 1 (Quant): 264.1
149.1 (CE: 22 eV). -
MRM 2 (Qual): 264.1
220.1 (CE: 15 eV). -
Dwell Time: 50 ms.
For Identification (Orbitrap/Q-TOF):
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Data Dependent (ddMS2).
-
Isolation Window: 1.5 m/z.
-
NCE (Normalized Collision Energy): Stepped 20, 40, 60. (Crucial to catch both the labile CO₂ loss and the stable immonium ion).
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate ionization and fragmentation workflow.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding amide bond cleavage and acylium ion stability).
-
Harrison, A. G. (2018). "Fragmentation of Protonated Amides." Journal of Mass Spectrometry. Link (General mechanism for benzoyl-amide fragmentation).
-
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews. Link (Authoritative source on the "Proline Effect" and N-terminal cleavage).
-
PubChem Compound Summary. "N-(2-ethoxybenzoyl)proline." National Library of Medicine. Link (Source for exact mass and substructure verification).
-
Thermo Fisher Scientific. "HCD vs CID Fragmentation in Orbitrap Mass Spectrometry." Application Note. Link (Source for instrument performance comparison).
Optical rotation values for 1-(2-Ethoxybenzoyl)-L-proline vs D-proline
This guide provides a comprehensive technical comparison of the optical rotation characteristics of 1-(2-Ethoxybenzoyl)-L-proline versus its D-proline enantiomer.[1] It is designed for researchers requiring precise identification and quality control parameters for these chiral building blocks.
Executive Summary: The Stereochemical Divergence
In chiral synthesis and drug development, 1-(2-Ethoxybenzoyl)-L-proline and its D-enantiomer function as critical resolving agents and intermediates.[1] Their optical rotation values are the primary metric for verifying enantiomeric purity.
-
1-(2-Ethoxybenzoyl)-L-proline is Levorotatory (-) .[1]
-
1-(2-Ethoxybenzoyl)-D-proline is Dextrorotatory (+) .[1]
While the core proline moiety dictates the direction of rotation, the N-acylation with the 2-ethoxybenzoyl group significantly alters the magnitude of the specific rotation compared to the free amino acid.
Comparative Optical Rotation Data
The following table synthesizes experimental baselines for the parent compounds and the N-acylated derivatives. Note that while free proline has a high specific rotation in water, N-acylation typically reduces the magnitude and necessitates the use of organic solvents (e.g., Ethanol or Methanol) due to solubility changes.
Table 1: Specific Optical Rotation (
) [1]
| Compound | Configuration | Specific Rotation ( | Solvent & Conc.[1][2] | Trend Analysis |
| L-Proline (Parent) | (S)-Enantiomer | -84.0° to -86.0° | Strong Levorotatory baseline.[1] | |
| D-Proline (Parent) | (R)-Enantiomer | +84.0° to +86.0° | Mirror image of L-form.[1] | |
| N-Benzoyl-L-proline | (S)-Analog | -65.0° to -67.0° | EtOH, c=1 | Acylation reduces rotation magnitude.[1] |
| 1-(2-Ethoxybenzoyl)-L-proline | (S)-Target | Expected: -60° to -75° | EtOH, c=1 | Retains (-) sign; ethoxy group adds steric bulk. |
| 1-(2-Ethoxybenzoyl)-D-proline | (R)-Target | Expected: +60° to +75° | EtOH, c=1 | Retains (+) sign; mirror magnitude. |
*Note: Exact values for the 2-ethoxy derivative depend on solvent interaction and concentration.[1] The range provided is derived from structural analogs (N-benzoyl and N-(2-fluorobenzoyl) derivatives).[1] Experimental validation (see Protocol below) is required for CoA generation.
Technical Analysis: Structural Impact on Rotation
The optical rotation of proline derivatives is highly sensitive to the N-substituent.
-
Acylation Effect: Converting the secondary amine of proline to an amide (N-C=O) restricts the conformational freedom of the pyrrolidine ring. This typically lowers the absolute value of the specific rotation compared to the free zwitterionic proline.
-
2-Ethoxy Substituent: The ortho-ethoxy group on the benzoyl ring introduces steric hindrance, forcing the amide bond to adopt a specific rotameric conformation (cis/trans isomerism around the amide bond). This "locking" effect is crucial for its utility as a chiral resolving agent but can cause variations in observed rotation if the solvent allows for rotamer equilibration.
Diagram 1: Chiral Verification Workflow
Caption: Logical workflow for determining the enantiomeric identity of 2-ethoxybenzoyl-proline derivatives.
Experimental Protocol: Determination of Specific Rotation
To ensure scientific integrity, do not rely solely on literature values which may vary by solvent. Use this self-validating protocol.
Materials:
-
Analyte: 1-(2-Ethoxybenzoyl)-L-proline (or D-proline).[1]
-
Solvent: Absolute Ethanol (Analytical Grade). Note: Avoid water as solubility of the N-benzoyl derivative is lower than free proline.
-
Instrument: Digital Polarimeter (Sodium D-Line, 589 nm).[1]
Step-by-Step Procedure:
-
Preparation: Weigh exactly
of the dry solid. -
Dissolution: Transfer to a
volumetric flask. Dissolve in approximately of Absolute Ethanol. Sonicate if necessary to ensure complete dissolution (critical for accurate c-value).[1] Fill to the mark. -
Blanking: Fill the polarimeter tube (
path length) with pure Absolute Ethanol. Zero the instrument. -
Measurement: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are present in the light path.
-
Calculation:
Where:
Quality Control Criteria:
-
L-Isomer Acceptance: Value must be negative (e.g.,
to ).[1] -
D-Isomer Acceptance: Value must be positive (e.g.,
to ). -
Enantiomeric Excess (ee): If the magnitude is significantly lower than the reference standard (e.g.,
instead of ), the sample is likely partially racemized.
Synthesis & Mechanism (Context)
The synthesis of these compounds typically follows a Schotten-Baumann reaction , where L-proline reacts with 2-ethoxybenzoyl chloride in basic media.[1]
-
Risk of Racemization: The use of strong bases (NaOH) and acid chlorides can lead to partial racemization via the formation of an oxazolone intermediate.
-
Validation: The optical rotation test described above is the primary "Go/No-Go" gate before proceeding to use these compounds as resolving agents.
Diagram 2: Synthesis & Racemization Risk
Caption: Synthetic pathway highlighting the critical control points to prevent loss of optical activity.
References
-
Fisher Scientific. L-Proline Product Specifications and Optical Rotation Data. Retrieved from [1]
-
Sigma-Aldrich. D-Proline Optical Activity and Properties. Retrieved from [1]
-
BenchChem. N-Benzoyl-L-proline: Physicochemical Properties and Synthesis. Retrieved from
-
National Institutes of Health (PubChem). N-Benzyl-L-proline and Acyl Derivatives. Retrieved from [1]
-
SCBIO. 1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid Product Entry. Retrieved from [1]
Sources
X-ray crystallography data for 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid structure
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1]
Executive Summary: The Conformational Dilemma
In drug development, 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (an N-acyl proline derivative) represents a critical class of peptidomimetics and nootropic intermediates.[1] The structural characterization of this molecule presents a unique challenge: the cis/trans isomerization of the tertiary amide bond.
While Nuclear Magnetic Resonance (NMR) often reveals a "blur" of dynamic rotamers in solution, Single Crystal X-ray Crystallography (SC-XRD) provides the definitive, static snapshot required for structure-based drug design (SBDD).[1]
This guide objectively compares SC-XRD against orthogonal techniques (NMR and DFT), providing experimental protocols and data interpretation frameworks to validate the absolute configuration and preferred conformation of this scaffold.[1]
The "Product": X-Ray Crystallography Data
Structural Overview
Unlike primary or secondary amides, the nitrogen in the proline ring lacks a proton, preventing it from acting as a hydrogen bond donor. Consequently, the crystal packing is dominated by the carboxylic acid moiety and van der Waals forces.
Key Crystallographic Parameters (Representative for N-Benzoylproline Class): The introduction of the ortho-ethoxy group creates significant steric bulk, often locking the amide bond into a preferred conformation to minimize clash with the pyrrolidine ring.
| Parameter | Value / Description | Significance |
| Crystal System | Orthorhombic (Typical) | Common for chiral, enantiopure organic acids.[1] |
| Space Group | Chiral space group required for L-Proline derivatives. | |
| Amide Bond ( | 1.34 – 1.36 Å | Partial double bond character; restricted rotation.[1] |
| Amide Geometry ( | Critical: The 2-ethoxy group often favors the trans isomer in solid state to avoid steric clash with the proline | |
| Phenyl Twist ( | The phenyl ring rotates out of the amide plane due to the ortho-ethoxy steric hindrance.[1] | |
| H-Bonding | O-H···O (Carboxyl Dimer) | Molecules typically form "head-to-tail" chains or dimers via the carboxylic acid.[1] |
The Ortho-Effect Hypothesis
In the specific case of the 2-ethoxy derivative, the oxygen of the ethoxy group can act as an intramolecular hydrogen bond acceptor or create a dipole repulsion with the amide carbonyl. SC-XRD is the only method that can unambiguously determine if the ethoxy group lies planar to the phenyl ring or twists away to accommodate the proline ring.
Comparative Analysis: X-Ray vs. Alternatives
To fully characterize the molecule, researchers must weigh the "Static Precision" of X-ray against the "Dynamic Reality" of NMR.
Comparison Matrix[1]
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts ( | Energy Minima ( |
| Conformation | Single, Static State (Global Minimum in Lattice) | Ensemble Average (Dynamic Equilibrium) | Predicted Gas/Solvent Phase |
| Isomer Detection | Resolves one preferred isomer (usually Trans).[1] | Detects both Cis and Trans (split peaks).[1][2] | Calculates barrier to rotation.[1] |
| Stereochemistry | Absolute Configuration (R/S) determined via anomalous scattering.[1] | Relative stereochemistry only (unless derivatized).[1] | N/A (Input dependent). |
| Sample State | Solid Crystal (Lattice forces apply).[1] | Solution (Solvent effects dominant). | Vacuum or Implicit Solvation. |
Quantitative Data Support: The Proline "Split"
In solution (NMR), N-acyl prolines exist as a mixture.[1] X-ray collapses this wavefunction.[1]
-
NMR Observation: Two sets of peaks are typically observed in
. The -proton of the proline ring often shifts ppm downfield in the cis rotamer due to the magnetic anisotropy of the benzoyl ring. -
X-Ray Observation: A single, sharp dataset.[1] If the crystal structure shows a torsion angle
(C-N-C=O) of , the molecule is exclusively trans in the solid state.
Experimental Protocol: Structure Solution
Phase 1: Crystallization Strategy
Growing diffraction-quality crystals of N-acyl prolines can be difficult due to their "oily" nature (low melting points).[1]
Method A: Slow Evaporation (Preferred) [1]
-
Dissolve 20 mg of this compound in 2 mL of Ethyl Acetate/Hexane (1:1) .
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm and poke 3-4 small holes.[1]
-
Store at 4°C. The ortho-ethoxy group disrupts packing, so slower growth at low temp is crucial.[1]
Method B: Vapor Diffusion
-
Inner Solution: 10 mg compound in 0.5 mL Ethanol.
-
Outer Solution: 2 mL Diethyl Ether (Antisolvent).
-
Place in a closed jar. Ether vapor will diffuse into the ethanol, slowly lowering solubility.[1]
Phase 2: Data Collection & Refinement
-
Beamline: Molybdenum (
, Å) is preferred for small organic molecules to maximize resolution ( Å).[1] -
Temperature: Collect at 100 K (Cryostream). This reduces thermal vibration (B-factors), essential for resolving the flexible ethoxy chain.[1]
-
Refinement: Use SHELXL. Pay attention to the Flack Parameter . For a pure enantiomer (L-Proline starting material), the Flack parameter should be near 0.0 (within 3
).[1] If it is near 0.5, you have a racemate or twinning.[1]
Visualizing the Characterization Workflow
The following diagram illustrates the decision logic for characterizing N-acyl prolines, highlighting where X-ray provides unique data points compared to NMR.
Figure 1: Integrated workflow for determining the conformational landscape of N-acyl prolines, bridging solution-state dynamics with solid-state precision.
Technical Conclusion
For This compound , X-ray crystallography is not merely a confirmation of identity; it is the sole method capable of resolving the specific steric impact of the ortho-ethoxy substituent on the amide planarity.
While NMR is superior for understanding the biological reality of solution-state dynamics (cis/trans flipping), SC-XRD is indispensable for defining the pharmacophore geometry used in docking simulations.[1] A complete data package for publication must include the CIF (X-ray) to prove absolute stereochemistry and HSQC NMR to quantify the rotameric ratio.[1]
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures.[1][Link][1]
-
Delgado, G. E., et al. (2012).[1] "Synthesis, Crystal Structure and Hydrogen-Bonding Patterns in N-carbamoyl-DL-proline." Journal of Chemical Crystallography. [Link]
-
Hinderaker, M. P., & Raines, R. T. (2003).[1] "An Electronic Effect on Proline Isomerization." Protein Science. [Link]
-
LaPlante, S. R., et al. (2011).[1] "Observing and controlling the cis-trans isomerization of N-substituted amides." Journal of Medicinal Chemistry. [Link][1]
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]
Sources
Safety Operating Guide
Operational Disposal Strategy: 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
[1]
Part 1: Executive Summary & Chemical Profile[1]
As researchers in drug development, we often handle specialized intermediates like 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid .[1] While specific Safety Data Sheets (SDS) for custom synthesis intermediates can be sparse, we must infer our safety protocols from its functional groups. This compound is an N-acylated proline derivative , characterized by a carboxylic acid moiety (acidic, reactive) and an ethoxybenzoyl group (lipophilic).[1]
Treat this substance as a Chemical Intermediate with potential bioactivity. It is not specifically listed on the EPA’s P-list (acutely toxic) or U-list (toxic), but it must be managed as Hazardous Organic Waste to ensure compliance with the Resource Conservation and Recovery Act (RCRA).[1]
Physicochemical Profile & Waste Classification[1][2][3][4]
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High dusting potential; requires particulate control.[1] |
| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic Acid) | Corrosive potential in aqueous solution.[1] Segregate from bases/oxidizers.[1] |
| Solubility | Low in water; High in DMSO/Methanol | Rinse glassware with organic solvents (EtOH/Acetone) before water. |
| Stability | Stable Amide Bond | Thermal incineration is the required destruction method.[1] |
| RCRA Status | Non-Listed (Characteristic Review Required) | Treat as D002 (Corrosive) if pH < 2 in solution.[4] Default to Non-Regulated Organic Solid for pure substance, but manage as hazardous for best practice. |
Part 2: Disposal Decision Workflow
Effective disposal begins at the bench.[1] Use this logic flow to determine the correct waste stream immediately upon generation.[1]
Figure 1: Decision matrix for segregating proline derivative waste streams. Ensure compatibility before combining with central waste reservoirs.
Part 3: Detailed Operational Procedures
1. Solid Waste Management (Bulk Substance)
-
Primary Hazard: Dust inhalation and surface contamination.[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.[1]
-
Protocol:
-
Wet Down: If the powder is fine and prone to static dispersion, lightly mist with water or mineral oil to suppress dust before transfer.[1]
-
Double Bag: Place the substance in a clear polyethylene bag, seal it with tape, and place it inside the HDPE waste container.
-
Labeling: Mark the container clearly with "Hazardous Waste - Solid Organic." List constituents: this compound (100%).[1]
-
2. Liquid Waste & Rinsate
-
Primary Hazard: Chemical incompatibility (Acid/Base reaction).
-
The "Triple Rinse" Rule:
-
Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or Acetone recommended for this lipophilic compound).[1]
-
Action: Pour the first rinse into the Organic Waste container.[1] The second and third rinses can often be treated as trace-contaminated, but best practice dictates collecting all rinsate as hazardous waste.[1]
-
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., Sodium Hydroxide waste), as the carboxylic acid group can react exothermically.
-
3. Spill Contingency (Small Scale < 100g)
-
Isolate: Mark the area.[1] Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[3]
-
Neutralize: Although it is a weak acid, applying a weak base (Sodium Bicarbonate) can neutralize the acidity.[1]
-
Absorb: Cover with an inert absorbent (Vermiculite or specialized chemical spill pads).[1]
-
Collect: Scoop into a dedicated waste bag. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.[1]
Part 4: Regulatory Compliance (RCRA)[1]
For US-based laboratories, adherence to EPA regulations is mandatory.[1]
-
Waste Determination (40 CFR 262.11):
-
Since this specific CAS is likely not listed on the P or U lists, you must determine if it exhibits characteristics of hazardous waste.
-
Corrosivity (D002): If you generate an aqueous solution with pH ≤ 2, it is D002 waste.[4]
-
Toxicity (D004-D043): Unless mixed with heavy metals or specific solvents (like Chloroform), the pure compound does not typically trigger TCLP toxicity limits.[1]
-
-
Satellite Accumulation:
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[5]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1]
-
PubChem. Compound Summary: N-Acetyl-L-proline (Structural Analog for Safety Inference).[1] National Library of Medicine.[1]
-
Cornell University EHS. Chemical Waste Disposal Guide. (Standard academic reference for organic acid disposal).[1]
Personal protective equipment for handling 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Executive Summary: Operational Safety Profile
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a proline derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (benzoyl-pyrrolidines) are established irritants and potential sensitizers .
Immediate Action Required:
-
Default Hazard Band: Control Band 3 (Potentially Bioactive/Irritant).
-
Primary Risks: Inhalation of fine dust, ocular damage from acidic residues, and dermal absorption.
-
Critical Restriction: Do NOT handle on an open benchtop. All solid manipulation requires a certified chemical fume hood or HEPA-filtered balance enclosure.
Hazard Identification & Risk Assessment
As a Senior Scientist, I apply a Structure-Activity Relationship (SAR) assessment when specific SDS data is sparse. This molecule contains a carboxylic acid moiety (acidic/corrosive potential) and a benzoyl-pyrrolidine core (bioactive potential).
| Hazard Class | Likely GHS Classification | Physiological Mechanism |
| Skin Corrosion/Irritation | Category 2 (H315) | Acidic functionality attacks the stratum corneum; lipid solubility of the ethoxybenzoyl group facilitates dermal entry. |
| Serious Eye Damage | Category 2A (H319) | Micro-particles cause mechanical abrasion and chemical burns to the corneal epithelium. |
| STOT - Single Exposure | Category 3 (H335) | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |
| Sensitization | Watchlist | Benzoyl moieties can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[1]
A. Hand Protection (Glove Selection)
Logic: The ethoxy group increases lipophilicity, making this compound more likely to permeate standard latex than unsubstituted proline.
| State of Matter | Primary Glove Material | Secondary Liner | Breakthrough Time (Est.) |
| Dry Solid (Powder) | Nitrile (min.[2] 5 mil / 0.12mm) | None required | > 480 mins |
| Solution (Aqueous/Alcohol) | Nitrile (Double gloved) | None required | > 240 mins |
| Solution (DCM/DMF) | Nitrile (Outer) | Laminate (Silver Shield/4H) | CRITICAL: Standard nitrile fails in <5 mins with DCM. Laminate liner is mandatory. |
B. Body & Respiratory Protection
| Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders. Goggles seal against airborne dust migration. |
| Lab Coat | High-Neck, Knit-Wrist (Polyester/Cotton blend) | "Knit-wrists" prevent powder from migrating up the sleeve—a common failure point in standard coats. |
| Respiratory | N95 (Minimum) or P100 (Preferred) | Only required if working outside a fume hood (e.g., spill cleanup). Engineering controls (hoods) are the primary defense. |
Operational Protocol: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to liquid state. Follow this Closed-Loop Transfer Method .
Step-by-Step Workflow
-
Preparation:
-
Place a disposable absorbent pad in the fume hood.
-
Pre-weigh your receiving vessel (flask/vial) and a cap.
-
Static Control: Use an ionizing fan or anti-static gun. Proline derivatives are often fluffy and prone to static fly-away.
-
-
Weighing (The "Tare" Method):
-
Do not bring the stock bottle to the balance if the balance is outside the hood.
-
In the Hood: Transfer an estimated amount of solid into a tared, screw-top vial. Cap it tightly.
-
At the Balance: Weigh the sealed vial. Return to the hood to adjust mass.
-
Why? This eliminates open-air exposure to the powder outside the ventilation zone.
-
-
Solubilization:
-
Add solvent (e.g., Ethanol, DMSO) slowly down the side of the vessel to minimize aerosolization.
-
Vortexing: Cap tightly before vortexing. Do not vortex open containers.
-
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Logic Flow
Caption: Decision tree for selecting hand protection based on solvent carrier compatibility.
Figure 2: The "Tare Method" Safe Weighing Loop
Caption: Closed-loop containment cycle to prevent dust inhalation during weighing.
Emergency Response & Waste Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Double nitrile gloves, N95 respirator, and goggles.
-
Contain: Cover the powder with a damp paper towel (water or ethanol) to prevent dust dispersal. Do not dry sweep.
-
Clean: Wipe up the damp powder. Clean the surface with a mild alkaline detergent (pH 8-9) to neutralize the carboxylic acid residues.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Nitrogen-bearing organic acid).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.
-
Labeling: Must be clearly labeled "this compound - Irritant."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20118679 (Analog: 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling Chemicals with Unknown Toxicity.[1] National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
